molecular formula C6H5BrN2O B1376903 1-(5-Bromopyrimidin-4-yl)ethanone CAS No. 1245643-85-9

1-(5-Bromopyrimidin-4-yl)ethanone

Cat. No.: B1376903
CAS No.: 1245643-85-9
M. Wt: 201.02 g/mol
InChI Key: WQUHHYJBSJJZQU-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-4-yl)ethanone is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHHYJBSJJZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743871
Record name 1-(5-Bromopyrimidin-4-yl)ethan-1-one
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-85-9
Record name Ethanone, 1-(5-bromo-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyrimidin-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(5-Bromopyrimidin-4-yl)ethanone, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of bioactive compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom and an acetyl group on the pyrimidine ring of the title compound offers multiple avenues for synthetic modification, making it a valuable intermediate for the generation of diverse chemical libraries. This guide will delve into the predicted physicochemical properties, a plausible synthetic route, and a detailed discussion of the spectroscopic techniques that are essential for the structural elucidation and quality control of this compound. The content is tailored for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif that is integral to the structure of nucleic acids (cytosine, thymine, and uracil) and is a cornerstone in the architecture of a vast number of therapeutic agents.[2][3] The inherent electronic properties and the capacity for diverse substitution patterns make pyrimidine derivatives attractive scaffolds for the development of drugs targeting a wide array of biological targets.[4] The introduction of a bromine atom at the 5-position of the pyrimidine ring, as seen in this compound, provides a highly versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[5] This reactivity allows for the facile introduction of aryl, heteroaryl, and other functionalities, which is a key strategy in modern medicinal chemistry for the exploration of structure-activity relationships (SAR).[6]

The acetyl group at the 4-position further enhances the synthetic utility of the molecule, providing a site for reactions such as aldol condensations, reductions, and the formation of various heterocyclic systems. The combination of these two functional groups on the pyrimidine core makes this compound a valuable and reactive intermediate for the synthesis of complex molecular architectures with potential biological activity.

Physicochemical Properties and Structural Features

This compound, with the CAS number 1245643-85-9, possesses the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol .[7] A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1245643-85-9[7]
Molecular Formula C₆H₅BrN₂O[7]
Molecular Weight 201.02 g/mol [7]
Predicted Boiling Point 292.9 ± 25.0 °C[7]
Predicted Density 1.626 ± 0.06 g/cm³[7]
Predicted pKa -1.91 ± 0.16[7]
Predicted LogP 1.44170[7]

The molecular structure of this compound is depicted below, illustrating the key functional groups that dictate its chemical reactivity.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A more general and widely applicable approach would be the direct bromination of a 4-acetylpyrimidine precursor. However, the synthesis of the starting 4-acetylpyrimidine itself may require multiple steps. A logical and efficient pathway would likely involve the construction of the substituted pyrimidine ring from acyclic precursors.

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key stages of precursor synthesis, cyclization, and purification.

G Conceptual Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Ring Formation cluster_2 Purification cluster_3 Final Product A Starting Materials (e.g., amidines, β-ketoesters) B Cyclization Reaction (e.g., with a brominating agent) A->B Reaction C Work-up and Isolation B->C Quenching D Column Chromatography C->D Purification E This compound D->E Characterization G Reactivity of the C-Br Bond cluster_0 Cross-Coupling Reactions A This compound B Suzuki Coupling (with Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (with Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (with Amines) A->D Pd Catalyst, Base E Heck Coupling (with Alkenes) A->E Pd Catalyst, Base

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(5-Bromopyrimidin-4-yl)ethanone stands as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of a bromine atom and an acetyl group offers versatile handles for synthetic elaboration. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, expected reactivity, and essential safety protocols for this compound. It is designed to serve as a foundational resource for researchers aiming to incorporate this valuable building block into their synthetic strategies.

Nomenclature and Structural Elucidation

IUPAC Name: this compound

Synonyms: 4-Acetyl-5-bromopyrimidine

CAS Number: 1245643-85-9

Molecular Formula: C₆H₅BrN₂O

Molecular Weight: 201.02 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Predicted Boiling Point 292.9 ± 25.0 °C[1]
Predicted Density 1.626 ± 0.06 g/cm³[1]
Predicted pKa -1.91 ± 0.16[1]
Predicted logP 1.44[1]
Storage Temperature Room Temperature, Sealed in dry[1]

Proposed Synthesis and Purification

While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organometallic chemistry and reactions on similar pyrimidine systems. A potential approach involves the acylation of a suitably protected 5-bromopyrimidine derivative.

Proposed Synthetic Workflow:

G A 5-Bromopyrimidine B Protection of N1/N3 (e.g., with Boc or SEM group) A->B C Protected 5-Bromopyrimidine B->C D Lithiation or Grignard Formation at C4 C->D E Organometallic Intermediate D->E F Acylation (e.g., with Acetyl Chloride or N,N-Dimethylacetamide) E->F G Protected this compound F->G H Deprotection G->H I This compound H->I J Purification (e.g., Column Chromatography) I->J K Pure Product J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

  • Step 1: Protection of 5-Bromopyrimidine.

    • Causality: The acidic protons on the pyrimidine ring can interfere with subsequent organometallic reactions. Protection, for instance, with a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is crucial to prevent unwanted side reactions.

    • Procedure: To a solution of 5-bromopyrimidine in a suitable aprotic solvent (e.g., THF or DCM), add a suitable base (e.g., triethylamine or diisopropylethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate or SEM-Cl). The reaction is typically stirred at room temperature until completion, as monitored by TLC. The protected product is then isolated and purified.

  • Step 2: Halogen-Metal Exchange and Acylation.

    • Causality: A halogen-metal exchange at the C4 position is proposed. The bromine at the 5-position is less reactive towards lithiation than a hypothetical halogen at the more electron-deficient C4 position. Therefore, direct lithiation at C4 is a potential route.

    • Procedure: The protected 5-bromopyrimidine is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to effect the halogen-metal exchange. After a short stirring period, the acylating agent (e.g., acetyl chloride or N,N-dimethylacetamide) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

  • Step 3: Deprotection.

    • Causality: Removal of the protecting group is necessary to yield the final product. The choice of deprotection conditions depends on the protecting group used.

    • Procedure: For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective. For a SEM group, fluoride sources like tetrabutylammonium fluoride (TBAF) are typically employed. The deprotected product is then isolated.

  • Step 4: Purification.

    • Causality: The crude product will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the compound in high purity for subsequent applications.

    • Procedure: The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Spectral Data (Predicted)

  • ¹H NMR (Predicted):

    • The spectrum is expected to show three distinct signals: a singlet for the methyl protons of the acetyl group, and two singlets for the pyrimidine ring protons.

    • δ ~2.6-2.8 ppm (s, 3H, -COCH₃): The methyl protons are expected to be in this region.

    • δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H): This proton is adjacent to two nitrogen atoms and is expected to be significantly downfield.

    • δ ~9.1-9.3 ppm (s, 1H, pyrimidine C6-H): This proton is also in a deshielded environment.

  • ¹³C NMR (Predicted):

    • The spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule.

    • δ ~25-30 ppm (-COCH₃): The methyl carbon.

    • δ ~115-120 ppm (C5): The carbon bearing the bromine atom.

    • δ ~150-165 ppm (C2, C4, C6): The pyrimidine ring carbons.

    • δ ~190-200 ppm (C=O): The carbonyl carbon.

  • Mass Spectrometry (Predicted):

    • [M]+ and [M+2]+: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion at m/z 200 and 202.

    • Fragmentation: A prominent fragment would be expected from the loss of the acetyl group ([M-43]+), resulting in a peak at m/z 157/159.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the presence of the electron-deficient pyrimidine ring, the bromine atom, and the acetyl group.

Reactivity Profile:

G A This compound B Nucleophilic Aromatic Substitution at C4 (Displacement of Bromine) A->B With strong nucleophiles C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at C5 A->C With organometallic reagents and catalyst D Reactions of the Acetyl Group (e.g., Aldol Condensation, Reduction) A->D With appropriate reagents

Caption: Predicted reactivity of this compound.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution, although generally less reactive than halogens at the 2, 4, or 6 positions.

  • Cross-Coupling Reactions: The C-Br bond is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the 5-position.

  • Reactions of the Acetyl Group: The acetyl group can undergo a variety of classical ketone reactions, including aldol condensations, reductions to the corresponding alcohol, and conversion to other functional groups.

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, precautions should be taken based on the data for structurally similar compounds and general principles of laboratory safety.

  • Hazard Statements (Presumed):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a comprehensive experimental dataset for this specific molecule is currently limited in the public domain, this guide provides a robust framework of predicted properties, a plausible synthetic strategy, and essential safety information based on established chemical principles and data from analogous structures. It is our hope that this technical guide will facilitate further research and unlock the full potential of this versatile chemical entity.

References

An In-depth Technical Guide to 1-(5-Bromopyrimidin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of molecules targeting a wide array of biological targets. Within this class of compounds, halogenated pyrimidines, such as 1-(5-Bromopyrimidin-4-yl)ethanone, have emerged as exceptionally versatile building blocks. The presence of a bromine atom and a ketone functional group provides orthogonal synthetic handles for the strategic elaboration of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.

This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthetic protocol, and its applications as a key intermediate in the development of targeted therapeutics.

Compound Identification and Nomenclature

The systematic IUPAC name for this compound is This compound . It is also known by its synonyms, including 1-(5-Bromo-4-pyrimidinyl)ethanone and Ethanone, 1-(5-bromo-4-pyrimidinyl)-.

Identifier Value Source
IUPAC Name This compoundN/A
Synonyms 1-(5-Bromo-4-pyrimidinyl)ethanone, Ethanone, 1-(5-bromo-4-pyrimidinyl)-[1]
CAS Number 1245643-85-9[2]
Molecular Formula C₆H₅BrN₂O[2]
Molecular Weight 201.02 g/mol [2]

Physicochemical Properties

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, predicted values based on its structure provide useful guidance for its handling and use in synthesis.

Property Predicted Value Notes
Boiling Point ~318.6 ± 34.0 °CPrediction based on computational models.
Density ~1.626 ± 0.06 g/cm³Prediction based on computational models.
Storage Sealed in dry, Room TemperatureGeneral recommendation for halogenated heterocyclic compounds.[2]

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Acylation 5-Bromopyrimidine 5-Bromopyrimidine Lithium_Intermediate 5-Lithiopyrimidine (Intermediate) 5-Bromopyrimidine->Lithium_Intermediate  THF, -78 °C n-BuLi n-Butyllithium (n-BuLi) n-BuLi->Lithium_Intermediate Lithium_Intermediate_2 5-Lithiopyrimidine (Intermediate) N_Methoxy_N_methylacetamide N-Methoxy-N-methylacetamide Target_Compound This compound N_Methoxy_N_methylacetamide->Target_Compound Lithium_Intermediate_2->Target_Compound  -78 °C to rt

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Materials and Reagents:

  • 5-Bromopyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Methoxy-N-methylacetamide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromopyrimidine (1 equivalent) and dissolve in anhydrous THF.

  • Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acylation: To the reaction mixture, add N-methoxy-N-methylacetamide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the electrophilic nature of the pyrimidine ring, the reactivity of the bromine substituent, and the chemistry of the acetyl group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyrimidine ring and the acetyl group can activate the bromine atom for nucleophilic aromatic substitution with certain nucleophiles under specific conditions.

  • Modification of the Acetyl Group: The ketone functionality can undergo a variety of chemical transformations. For instance, it can be reduced to an alcohol, converted to an oxime, or serve as a handle for the construction of fused heterocyclic rings through condensation reactions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 5-bromopyrimidine scaffold is a key feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The substituents on this core are then optimized to achieve potency and selectivity. This compound is an ideal starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of substituents that can interact with the hinge region of the kinase, a critical interaction for potent inhibition. The acetyl group can be elaborated to form fused ring systems that mimic the purine core of ATP or to introduce additional points of interaction with the enzyme.

G cluster_0 Synthesis of a Kinase Inhibitor Scaffold Start This compound Intermediate1 R1-substituted Pyrimidine Start->Intermediate1  Pd Catalyst, Base Step1 Suzuki Coupling (Introduce R1) Step1->Intermediate1 Final Fused Heterocyclic Kinase Inhibitor Intermediate1->Final Step2 Condensation/ Cyclization (Modify Acetyl Group) Step2->Final

Caption: General workflow for the elaboration of this compound into a kinase inhibitor.

Conclusion

This compound is a high-value building block for researchers and scientists in the field of drug discovery. Its strategically positioned functional groups offer a versatile platform for the synthesis of complex molecules with therapeutic potential. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to key intermediates in the synthesis of known bioactive compounds underscores its importance. The proposed synthetic protocol provides a reliable starting point for its preparation, enabling further exploration of its utility in the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

References

A Researcher's Comprehensive Guide to 1-(5-Bromopyrimidin-4-yl)ethanone: Sourcing, Synthesis, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromopyrimidin-4-yl)ethanone has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its unique electronic and structural features make it a versatile synthon for accessing a diverse range of heterocyclic scaffolds. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines key quality control parameters for its procurement, and details its synthetic utility with a focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Commercial Availability and Supplier Landscape

This compound, identified by CAS number 1245643-85-9, is readily accessible from a variety of commercial suppliers catering to the research and development sector.[1] The compound is typically available in research quantities, ranging from milligrams to several grams, with purities generally exceeding 95%. When sourcing this critical starting material, it is imperative to consider not only the purity but also the supplier's reputation for consistency and the availability of comprehensive analytical data.

Table 1: Key Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich≥95%Inquire1245643-85-9
abcr GmbH95%Inquire1245643-85-9
LookChem97%Inquire1245643-85-9
Ambeed, Inc.≥95%Inquire1245643-85-9
BLDpharmInquireInquire1245643-85-9

Note: Availability and specific purity grades may vary. Researchers are advised to contact suppliers directly for the most current information.

Quality Control and In-House Verification

Upon receipt of this compound, it is crucial to perform in-house quality control to verify its identity and purity, ensuring the integrity of subsequent synthetic steps. A supplier's Certificate of Analysis (CoA) should be requested and scrutinized, but independent verification is a best practice in a research setting.

Key Analytical Parameters:

  • Appearance: Off-white to yellow solid.

  • Identity Confirmation:

    • ¹H NMR: The proton NMR spectrum should be consistent with the assigned structure, showing characteristic signals for the pyrimidine ring protons and the acetyl methyl group.

    • Mass Spectrometry: The mass spectrum should display the correct molecular ion peak corresponding to the molecular weight of 201.02 g/mol .

  • Purity Assessment:

    • HPLC/UPLC: High-performance or ultra-high-performance liquid chromatography is the preferred method for determining purity. A purity of ≥95% is generally acceptable for initial synthetic work.

Synthetic Utility in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The presence of a bromine atom at the 5-position and an acetyl group at the 4-position of this compound offers multiple avenues for synthetic elaboration.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[2][3][4] The acetyl group can be readily modified through various classical ketone reactions or can participate in condensation reactions to build more complex heterocyclic systems.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[5][6][7] Many potent BTK inhibitors feature a pyrimidine core. This compound is a key starting material for the synthesis of advanced intermediates for these inhibitors.

Caption: Synthetic strategy for BTK inhibitor intermediates.

Experimental Protocols

The following section provides a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using a substrate analogous to this compound. Researchers should adapt this protocol based on the specific arylboronic acid and desired scale.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of brominated heterocycles.[2][8][9]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-arylpyrimidin-4-yl)ethanone.

References

Navigating the Synthesis and Handling of 1-(5-Bromopyrimidin-4-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

This guide provides a comprehensive overview of the safety and handling protocols for 1-(5-Bromopyrimidin-4-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar bromopyrimidine derivatives and established laboratory safety practices to provide a robust framework for its safe utilization. Researchers must supplement this guide with their institution's safety protocols and a thorough risk assessment before commencing any experimental work.

Compound Profile and Significance

This compound, with the CAS number 1245643-85-9, is a heterocyclic ketone containing a brominated pyrimidine ring.[1][2] Its molecular structure, featuring a reactive bromine atom and a ketone functional group, makes it a versatile building block in organic synthesis. The pyrimidine core is a common motif in a wide array of biologically active molecules, including antiviral and anticancer agents.[3] Consequently, this compound serves as a valuable precursor for the development of novel therapeutic agents and other specialized chemicals.[3]

PropertyValueSource
CAS Number 1245643-85-9[1]
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Boiling Point (Predicted) 292.9 ± 25.0 °C[1]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

A thorough, experiment-specific risk assessment is mandatory before handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following PPE and engineering controls are essential to minimize exposure and ensure a safe working environment.

Control MeasureSpecificationRationale
Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Work should be conducted in a well-ventilated chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Experimental Workflow: A Step-by-Step Approach

The following workflow outlines a generalized procedure for handling this compound in a research setting.

A generalized workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4][5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[4]
Spill Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Causality in Experimental Design

The synthetic utility of this compound lies in the reactivity of its functional groups. The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities at the 5-position of the pyrimidine ring. The ketone group can undergo a wide range of transformations, including reduction to an alcohol or conversion to other functional groups. These reactions are foundational to the synthesis of more complex molecules for drug discovery and materials science.

The choice of reaction conditions, such as solvent, temperature, and catalyst, will be dictated by the specific transformation being undertaken. For instance, palladium-catalyzed cross-coupling reactions are often employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Self-Validating Protocols

A trustworthy experimental protocol is one that is self-validating. This is achieved through:

  • Clear and Unambiguous Instructions: Each step of the procedure should be clearly defined, leaving no room for misinterpretation.

  • In-Process Controls: Incorporate analytical checks (e.g., TLC, LC-MS) at key stages to monitor the progress and purity of the reaction.

  • Reproducibility: The protocol should be detailed enough for another researcher to replicate the results.

  • Characterization of Final Product: Comprehensive characterization of the synthesized compound (e.g., NMR, IR, Mass Spectrometry) is essential to confirm its identity and purity.

Conclusion

While this compound is a valuable research chemical, its handling requires a diligent and informed approach to safety. By understanding its potential hazards, employing appropriate protective measures, and adhering to established laboratory protocols, researchers can safely unlock its potential in their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of 1-(5-Bromopyrimidin-4-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 1-(5-Bromopyrimidin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This document outlines the theoretical considerations that govern its solubility, provides a robust experimental framework for its determination, and presents the necessary tools for interpreting the resulting data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature and pressure. This phenomenon is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in various organic solvents will be dictated by its inherent physicochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and properties of this compound is essential for predicting its solubility profile.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₆H₅BrN₂OIndicates the elemental composition.
Molecular Weight 201.02 g/mol Larger molecules can sometimes be less soluble.
LogP 1.44170[1]A positive LogP value suggests a degree of lipophilicity, indicating that the compound will have some solubility in non-polar organic solvents. An optimal LogP range for oral drugs is often considered to be between 1 and 5.[2]
Polar Surface Area (PSA) 42.85 Ų[1]This value points to the presence of polar atoms (nitrogen and oxygen) and suggests the potential for polar interactions, which will enhance solubility in polar solvents.
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)[3]The presence of hydrogen bond acceptors is critical for solubility in protic solvents like alcohols, as they can interact with the solvent's hydrogen bond donors.
Hydrogen Bond Donors 0[3]The absence of hydrogen bond donors means the molecule cannot self-associate through hydrogen bonding in the solid state to the same extent as molecules with -OH or -NH groups. It also limits its ability to donate hydrogen bonds to acceptor solvents.
pKa -1.91 ± 0.16[1]The low predicted pKa suggests that the pyrimidine ring is weakly basic.
Predicted Boiling Point 292.9 ± 25.0 °C[1]A high boiling point is indicative of strong intermolecular forces in the liquid state.
Predicted Density 1.626 ± 0.06 g/cm³[1]Physical property of the compound.

Based on these properties, this compound is a moderately polar molecule. The presence of the pyrimidine ring with two nitrogen atoms and the ketone group contributes to its polarity and hydrogen bond accepting capability. The bromine atom and the hydrocarbon portion of the molecule contribute to its lipophilicity, as reflected in the positive LogP value.

Influence of Solvent Polarity

The choice of solvent is paramount in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has three hydrogen bond acceptors, it is expected to exhibit good solubility in these solvents. For a related compound, 1-(5-Bromo-pyridin-2-yl)-ethanone, it is sparingly soluble in methanol.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have a dipole moment but do not have a hydrogen atom attached to an electronegative atom. They can act as hydrogen bond acceptors. The solubility in these solvents will depend on dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of the target compound in these solvents is expected to be limited, driven primarily by van der Waals forces.

A table of common organic solvents and their relative polarities is provided below to aid in solvent selection.

SolventRelative Polarity
Hexane0.009
Toluene0.099
Diethyl Ether0.117
Chloroform0.259
Ethyl Acetate0.228
Acetone0.355
Acetonitrile0.460
Dimethyl Sulfoxide (DMSO)0.444
Ethanol0.654
Methanol0.762
Water1.000

Experimental Determination of Solubility

A precise and reproducible method is required for the quantitative determination of solubility. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[5]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into individual glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Analyze the diluted solutions using a validated analytical method. UV-Vis spectrophotometry is a common choice if the compound has a suitable chromophore. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures or for higher accuracy.

    • Construct a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Illustrative Solubility Data

SolventSolvent TypePredicted Solubility at 25°C (mg/mL)Rationale
HexaneNon-Polar< 0.1Dominated by weak van der Waals forces.
TolueneNon-Polar (Aromatic)1 - 5π-π stacking interactions with the pyrimidine ring may slightly enhance solubility compared to aliphatic non-polar solvents.
ChloroformWeakly Polar5 - 15Can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. A related pyridine compound is sparingly soluble in chloroform.[4]
Ethyl AcetatePolar Aprotic10 - 25Good balance of polarity to interact with the solute.
AcetonePolar Aprotic20 - 50The polar ketone group of the solvent can interact favorably with the polar groups of the solute.
AcetonitrilePolar Aprotic15 - 40The nitrile group provides polarity for dipole-dipole interactions.
IsopropanolPolar Protic25 - 60Capable of hydrogen bonding with the solute's acceptor sites.
EthanolPolar Protic30 - 70Strong hydrogen bonding potential.
MethanolPolar Protic40 - 80The most polar of the common alcohols, expected to be a good solvent.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100A very strong polar aprotic solvent, often capable of dissolving a wide range of organic compounds.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its successful application in research and development. Based on its predicted physicochemical properties, it is expected to be a moderately polar compound with poor solubility in non-polar solvents and good solubility in polar aprotic and polar protic solvents. The experimental determination of its solubility profile using a robust method like the shake-flask technique is essential for obtaining accurate and reliable data. This guide provides the theoretical foundation and a practical framework for undertaking such a study, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone from 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and scientifically-grounded protocol for the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. Recognizing the inherent challenges of direct electrophilic acylation on the electron-deficient pyrimidine scaffold, this guide proposes a more viable organometallic-mediated approach. The methodology centers on a selective lithium-halogen exchange at the C-5 position of 5-bromopyrimidine, followed by acylation with a suitable acetylating agent. This document provides a meticulous, step-by-step experimental protocol, a thorough explanation of the underlying chemical principles, and predicted characterization data based on analogous structures. All quantitative information is systematically presented in tables, and the synthetic workflow is elucidated with a clear visual diagram.

Introduction: Navigating the Synthesis of Functionalized Pyrimidines

Pyrimidine derivatives are a cornerstone in the development of novel therapeutics, owing to their prevalence in a wide array of biologically active molecules. The targeted functionalization of the pyrimidine ring is therefore a critical endeavor for researchers in drug development. The synthesis of this compound from 5-bromopyrimidine presents a unique synthetic challenge. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] Such reactions typically require harsh conditions and often result in low yields and poor regioselectivity.

To circumvent these limitations, this guide proposes a more nuanced and effective strategy that leverages the reactivity of organometallic intermediates. Specifically, a directed lithiation via halogen-metal exchange offers a reliable method to introduce a nucleophilic carbon center at the desired C-4 position, which can then readily react with an appropriate electrophilic acetyl source. This approach not only enhances the feasibility of the synthesis but also ensures high regioselectivity.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available 5-bromopyrimidine. The initial and critical step is the generation of a 5-bromo-4-lithiopyrimidine intermediate through a selective lithium-halogen exchange. This is followed by a nucleophilic attack of the lithiated species on an acetylating agent, N,N-dimethylacetamide, to yield the target ketone.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 5-Bromopyrimidine Intermediate 5-Bromo-4-lithiopyrimidine (in situ) Start->Intermediate Lithium-Halogen Exchange Product This compound Intermediate->Product Acylation Workup Aqueous Work-up & Purification Product->Workup Reagent1 n-Butyllithium (n-BuLi) THF, -78 °C Reagent1->Start Reagent2 N,N-Dimethylacetamide (DMAc) -78 °C to rt Reagent2->Intermediate

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for similar heterocyclic systems and should be performed by trained chemists in a well-ventilated fume hood, adhering to all standard safety precautions.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Bromopyrimidine≥98%Commercially AvailableStore under inert atmosphere.
n-Butyllithium2.5 M in hexanesCommercially AvailableHighly flammable and corrosive. Handle with extreme care under inert atmosphere.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDistill from sodium/benzophenone ketyl prior to use.
Diethyl etherAnhydrousCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Saturated aqueous NaCl (Brine)Prepared in-house
Anhydrous MgSO₄Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-bromopyrimidine (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may be indicated by a color change.

  • Acylation:

    • In a separate flame-dried flask, prepare a solution of N,N-dimethylacetamide (1.5 eq) in anhydrous THF.

    • Slowly add the N,N-dimethylacetamide solution to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale and Scientific Insights

The choice of an organometallic route is predicated on the electronic properties of the pyrimidine ring. The two nitrogen atoms significantly reduce the electron density of the aromatic system, making it resistant to electrophilic attack. A direct Friedel-Crafts acylation would likely require a highly reactive acylating agent and a strong Lewis acid, conditions that could lead to decomposition or unwanted side reactions.

The lithium-halogen exchange with n-butyllithium is a well-established and efficient method for generating organolithium species from aryl halides.[2] The reaction is typically fast at low temperatures, which helps to minimize side reactions. The choice of N,N-dimethylacetamide as the acetylating agent is strategic; it is a mild and effective electrophile for reacting with organolithium reagents to form ketones.

Predicted Characterization Data

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2
~8.8s1HH-6
~2.7s3H-COCH₃

Predicted ¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~200C=O
~160C-4
~158C-2
~156C-6
~120C-5
~30-COCH₃

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete lithiationEnsure all reagents and solvents are anhydrous. Use freshly titrated n-butyllithium.
Decomposition of lithiated intermediateMaintain the reaction temperature strictly at -78 °C during lithiation and acylation.
Formation of Side ProductsReaction with solventUse a non-electrophilic solvent like THF.
Multiple additionsEnsure slow and controlled addition of reagents.

Conclusion

The synthesis of this compound from 5-bromopyrimidine is most effectively achieved through an organometallic approach involving a lithium-halogen exchange followed by acylation. This method circumvents the challenges associated with direct electrophilic substitution on the electron-deficient pyrimidine ring, offering a regioselective and high-yielding pathway to this valuable synthetic intermediate. The detailed protocol and scientific rationale provided in this guide are intended to empower researchers in their efforts to synthesize novel pyrimidine-based compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are particularly indispensable in the fields of pharmaceutical and agrochemical research, where the efficient and selective synthesis of complex molecular architectures is paramount.[1][2][3] This guide focuses on the application of these powerful reactions to a specific, highly functionalized heterocyclic building block: 1-(5-Bromopyrimidin-4-yl)ethanone . The pyrimidine core is a prevalent motif in a vast array of biologically active molecules, and the strategic functionalization of this scaffold via cross-coupling is a key strategy in drug discovery.[4][5]

This document provides a comprehensive overview, detailed protocols, and mechanistic insights for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate the findings but also to rationally adapt these methods for their specific synthetic challenges.

The Central Role of Palladium Catalysis

The versatility of palladium in catalysis stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), which facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[6][7] The general catalytic cycle, a unifying theme in these reactions, is depicted below.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-M) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, coupling an organoboron reagent with an organic halide.[8][9] Its appeal lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[10]

Causality Behind Experimental Choices
  • Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical for high yields.[11] For electron-deficient substrates like pyrimidines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[11] Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex.[4][11]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[11] The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[11]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagent/ParameterValueMolar Eq.
This compound215 mg1.0
Phenylboronic Acid146 mg1.2
Pd(PPh₃)₄58 mg0.05
K₂CO₃276 mg2.0
Toluene5 mL-
Water1 mL-
Temperature90 °C-
Time12 h-

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(5-phenylpyrimidin-4-yl)ethanone.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic Acid, Pd(PPh3)4, K2CO3 B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvents (Toluene/Water) B->C D Heat to 90 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Product: 1-(5-phenylpyrimidin-4-yl)ethanone I->J

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the vinylation of aryl and vinyl halides.[13]

Causality Behind Experimental Choices
  • Catalyst: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[11][14] It is often used in combination with a phosphine ligand.

  • Ligand: The choice of ligand can influence the regioselectivity and efficiency of the reaction. For aryl bromides, triphenylphosphine (PPh₃) is a standard choice.

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base such as K₂CO₃, is required to neutralize the hydrogen halide formed during the catalytic cycle.[11][12]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[11]

Protocol: Heck Reaction of this compound with Styrene
Reagent/ParameterValueMolar Eq.
This compound215 mg1.0
Styrene156 mg1.5
Pd(OAc)₂11 mg0.05
PPh₃26 mg0.1
K₂CO₃276 mg2.0
DMF5 mL-
Temperature120 °C-
Time24 h-

Step-by-Step Methodology:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF (5 mL) and styrene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 1-(5-styrylpyrimidin-4-yl)ethanone.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] A key feature of this reaction is the use of a copper(I) co-catalyst in conjunction with a palladium catalyst.[15][16]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[16] The copper co-catalyst is believed to facilitate the transmetalation step.[16]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the HX byproduct.[17]

  • Solvent: The reaction is often carried out in a solvent like THF or DMF, with the amine base sometimes used in excess as a co-solvent.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reagent/ParameterValueMolar Eq.
This compound215 mg1.0
Phenylacetylene123 mg1.2
PdCl₂(PPh₃)₂35 mg0.05
CuI10 mg0.05
Triethylamine5 mL-
THF5 mL-
Temperature60 °C-
Time8 h-

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with an inert gas.

  • Add degassed THF (5 mL) and degassed triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Heat the mixture to 60 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction and filter off the amine salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over Na₂SO₄.

  • After concentration, purify the product by column chromatography to obtain 1-(5-(phenylethynyl)pyrimidin-4-yl)ethanone.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[18][19] This reaction has become a premier method for the synthesis of arylamines, which are common in pharmaceuticals.[18][20]

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[20] Bulky, electron-rich phosphine ligands, such as Xantphos or dppf, are often necessary to facilitate the reductive elimination step.[21] A common palladium source is Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required.[22] Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Reagent/ParameterValueMolar Eq.
This compound215 mg1.0
Morpholine105 mg1.2
Pd₂(dba)₃46 mg0.05
Xantphos58 mg0.1
NaOtBu134 mg1.4
Toluene5 mL-
Temperature100 °C-
Time16 h-

Step-by-Step Methodology:

  • In a glovebox, add Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol) and morpholine (1.2 mmol) in toluene (3 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Seal the tube and heat to 100 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to give 1-(5-(morpholino)pyrimidin-4-yl)ethanone.

Buchwald_Hartwig_Workflow cluster_catalyst Catalyst Pre-formation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd2(dba)3, Xantphos, and NaOtBu in Toluene B Add Substrate Solution: This compound and Morpholine in Toluene A->B C Heat to 100 °C B->C D Monitor by LC-MS C->D E Quench with NH4Cl(aq) D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Product: 1-(5-(morpholino)pyrimidin-4-yl)ethanone H->I

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein provide a versatile and powerful toolkit for the functionalization of this compound. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse array of substituted pyrimidines, paving the way for the discovery of novel therapeutic agents and other advanced materials. The protocols provided serve as a robust starting point for further exploration and optimization in the dynamic field of synthetic organic chemistry.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the efficient construction of complex molecular architectures is paramount.[3] Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs due to their ability to mimic biological purines and engage in a variety of non-covalent interactions with protein targets. The targeted functionalization of the pyrimidine core via cross-coupling reactions is therefore a critical strategy in the generation of novel therapeutic agents.

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 1-(5-bromopyrimidin-4-yl)ethanone, a versatile building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting, ensuring a high rate of success for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The active catalytic species is a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst.[5]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Halide) This compound ArX->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic_acid R²-B(OH)₂ (Boronic Acid) Boronic_acid->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

ReagentGradeSupplierComments
This compound>97%VariousEnsure purity, as impurities can affect catalytic activity.
Arylboronic Acid>98%VariousThe choice of boronic acid will determine the final product. Stoichiometry may need to be optimized (typically 1.1-1.5 equivalents).
Palladium Catalyst (e.g., Pd(PPh₃)₄)High PurityVariousOther catalysts like PdCl₂(dppf) or Pd(OAc)₂ with appropriate ligands can also be used.[6]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)AnhydrousVariousThe choice of base is critical and can significantly impact the reaction outcome. An aqueous solution is often used.[1][7]
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)Anhydrous/DegassedVariousThe solvent system should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[5]
Inert Gas (Argon or Nitrogen)High Purity-Essential for maintaining an oxygen-free atmosphere.
Celite®-VariousFor filtration of the reaction mixture.
Ethyl AcetateReagent GradeVariousFor extraction.
Brine--Saturated aqueous sodium chloride solution for washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic layer.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography purification.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Combine solid reagents: This compound (1.0 eq), Arylboronic acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) B->C D 4. Add Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) D->E F 6. Monitor reaction progress (TLC, LC-MS) E->F G 7. Cool to room temperature and dilute with Ethyl Acetate F->G Reaction Complete H 8. Filter through Celite® G->H I 9. Separate organic and aqueous layers H->I J 10. Wash organic layer with brine I->J K 11. Dry over MgSO₄ and concentrate J->K L 12. Purify by column chromatography K->L

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (3 x 10 mL).[8]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL). Separate the organic layer.

  • Washing: Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[9]

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. A systematic approach to troubleshooting is essential for success.[5]

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or test it on a known reaction.[5]- Ensure rigorous degassing of all solvents.[5]- Verify the purity of starting materials.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[7]
Homocoupling of Boronic Acid - Presence of oxygen, leading to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]- Improve degassing procedures.- Use a direct Pd(0) source like Pd(PPh₃)₄.
Protodeborylation of Boronic Acid - Instability of the boronic acid, especially under harsh basic or high-temperature conditions.[1]- Use milder reaction conditions (lower temperature, weaker base).- Consider using a more stable boronic ester derivative (e.g., pinacol ester).[1]
Dehalogenation of Aryl Halide - Presence of trace amounts of water and a strong base can lead to the reduction of the aryl halide.- Use anhydrous conditions if the reaction chemistry allows.- Employ a milder base.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, which are of significant interest in drug discovery. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of arylboronic acids. By understanding the underlying mechanism and employing a systematic approach to optimization and troubleshooting, researchers can efficiently generate novel pyrimidine-containing molecules for further biological evaluation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antimicrobial drugs.[4][5] The functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. 1-(5-Bromopyrimidin-4-yl)ethanone is a highly valuable building block in this context, offering a reactive handle for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing acetyl group at the 4-position significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the bromide at the 5-position.

This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for conducting SNAr reactions on this compound. Detailed, field-proven protocols for reactions with common classes of nucleophiles—amines, alkoxides, and thiols—are presented, along with insights into reaction optimization and mechanistic considerations.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on electron-deficient aromatic systems, such as the pyrimidine ring in this compound, predominantly proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the bromine atom at the C5 position). This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing acetyl group at the C4 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group and Aromatization: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored. This step is generally fast.

The overall workflow for a typical SNAr reaction is depicted below:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in an appropriate solvent. B Add the nucleophile and a base (if required). A->B Sequential Addition C Heat the reaction mixture to the desired temperature. B->C Initiate Reaction D Monitor the reaction progress by TLC or LC-MS. C->D In-process Control E Quench the reaction and perform an aqueous work-up. D->E Upon Completion F Extract the product with an organic solvent. E->F Phase Separation G Purify the crude product by column chromatography or recrystallization. F->G Isolation

Figure 1: Generalized workflow for SNAr reactions.

Protocols for Nucleophilic Aromatic Substitution

The following protocols are designed to be robust starting points for the SNAr reactions of this compound with various nucleophiles. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for specific substrates.

Protocol 1: Amination with Secondary Amines (e.g., Piperidine)

This protocol describes the synthesis of 1-(5-(piperidin-1-yl)pyrimidin-4-yl)ethanone.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL), add piperidine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy barrier of the nucleophilic attack.

Protocol 2: O-Alkylation with Alkoxides (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 1-(5-methoxypyrimidin-4-yl)ethanone.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • To this solution, add sodium methoxide solution (1.5 mmol, 1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the pure product.

Rationale for Experimental Choices:

  • Nucleophile: Sodium methoxide is a strong nucleophile that readily displaces the bromide. Using a pre-formed solution in methanol is convenient.

  • Solvent: Methanol is the conjugate acid of the nucleophile and is an appropriate solvent for this reaction.

  • Temperature: The reaction with a strong nucleophile like sodium methoxide can often proceed efficiently at room temperature.

Protocol 3: S-Thiolation with Thiols (e.g., Thiophenol)

This protocol details the synthesis of 1-(5-(phenylthio)pyrimidin-4-yl)ethanone.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), thiophenol (1.1 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv) in acetonitrile (5 mL).

  • Stir the mixture at 60 °C for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired thioether.

Rationale for Experimental Choices:

  • Base: Cesium carbonate is an effective base for deprotonating the thiol to generate the more nucleophilic thiolate in situ.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of SNAr reaction.

  • Temperature: Moderate heating is typically sufficient to promote the reaction with thiols.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the described protocols. Please note that yields are representative and may vary depending on the specific reaction scale and purification efficiency.

ProtocolNucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
1PiperidineK₂CO₃DMF804-61-(5-(piperidin-1-yl)pyrimidin-4-yl)ethanone
2Sodium Methoxide-MeOHRoom Temp.2-41-(5-methoxypyrimidin-4-yl)ethanone
3ThiophenolCs₂CO₃MeCN603-51-(5-(phenylthio)pyrimidin-4-yl)ethanone

Visualization of the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on this compound.

Figure 2: Mechanism of SNAr on this compound.

Conclusion

This compound is a reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this key building block in the synthesis of novel pyrimidine derivatives. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, a wide range of functionalities can be introduced at the C5 position, enabling the exploration of new chemical space in the quest for innovative therapeutics.

References

Synthesis of Potent Kinase Inhibitors from 1-(5-Bromopyrimidin-4-yl)ethanone: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural resemblance to the purine core of ATP enables pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(5-Bromopyrimidin-4-yl)ethanone as a versatile starting material for the synthesis of potent kinase inhibitors. We will delve into key synthetic strategies, provide detailed experimental protocols, and present data on the biological activity of derived compounds, underscoring the utility of this building block in modern drug discovery.

Strategic Importance of this compound

The chemical architecture of this compound offers a unique combination of reactive sites, making it an ideal precursor for generating diverse libraries of kinase inhibitors.

  • The Bromine Atom: Situated at the C5 position, the bromine atom is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This allows for the facile installation of a wide range of aryl and heteroaryl moieties, which can be tailored to optimize interactions within the kinase active site.

  • The Acetyl Group: The ketone functionality is a versatile reactive center. It can participate in condensation reactions, particularly with hydrazines, to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, a well-established class of potent kinase inhibitors.[3][6]

  • The Pyrimidine Core: The inherent properties of the pyrimidine ring itself contribute to the biological activity of the final compounds, often engaging in crucial hydrogen bonding interactions with the hinge region of the kinase.

Core Synthetic Strategies and Protocols

Two primary synthetic avenues are highlighted for the elaboration of this compound into advanced kinase inhibitor scaffolds: Palladium-catalyzed cross-coupling and condensation reactions to form fused ring systems.

Strategy 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, it enables the coupling of the bromopyrimidine core with various aryl or heteroaryl boronic acids, allowing for extensive exploration of the chemical space.

Suzuki_Miyaura_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Product 5-Aryl-pyrimidin-4-yl)ethanone (Kinase Inhibitor Precursor) Coupling->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the palladium catalyst (0.03-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the base (2.0 mmol).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.[5]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyrimidin-4-yl)ethanone derivative.

Strategy 2: Condensation with Hydrazines to Form Pyrazolo[3,4-d]pyrimidines

The reaction of the acetyl group of this compound (or its 5-aryl derivatives) with hydrazine or substituted hydrazines is a key step in the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many potent kinase inhibitors.[3][6]

Pyrazole_Formation_Workflow Start 1-(5-Arylpyrimidin-4-yl)ethanone Condensation Cyclocondensation Start->Condensation Reagents Hydrazine Hydrate or Substituted Hydrazine Reagents->Condensation Product Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) Condensation->Product

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Protocol 2: General Procedure for Pyrazolo[3,4-d]pyrimidine Formation

This protocol describes a general method for the cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine ring system.

Materials:

  • 1-(5-Arylpyrimidin-4-yl)ethanone derivative (1.0 mmol)

  • Hydrazine hydrate or a substituted hydrazine (1.1 - 2.0 equivalents)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 1-(5-arylpyrimidin-4-yl)ethanone derivative (1.0 mmol) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1.1 - 2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired pyrazolo[3,4-d]pyrimidine.[3]

Biological Evaluation of Derived Kinase Inhibitors

Derivatives of this compound, particularly those possessing the pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer. The following table summarizes the reported inhibitory concentrations (IC₅₀) for representative compounds against key kinase targets.

Compound ClassTarget Kinase(s)Reported IC₅₀ (µM)Reference(s)
Pyrazolo[3,4-d]pyrimidineEGFR0.054 - 0.135[2]
Pyrazolo[3,4-d]pyrimidineErbB20.25[3]
Pyrazolo[3,4-d]pyrimidinePKD0.017 - 0.035[4]
Pyrazolo[3,4-d]pyrimidineLck5 - 10[7]
Pyrazolo[3,4-d]pyrimidineCDK2Potent Inhibition[6]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic positioning of its reactive functional groups allows for the efficient construction of diverse chemical libraries through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling and cyclocondensation reactions. The resulting pyrazolo[3,4-d]pyrimidine derivatives, among others, have shown promising inhibitory activity against a variety of cancer-relevant kinases. The protocols and data presented in this application note provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel and effective kinase inhibitors for therapeutic applications.

References

Application Note: Strategic Synthesis and Screening Preparation of 1-(5-Bromopyrimidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and biological screening preparation of 1-(5-Bromopyrimidin-4-yl)ethanone derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] This document details robust, field-tested protocols, elucidates the chemical principles behind the methodologies, and offers expert insights for researchers in drug discovery and development. The described workflows are designed to be self-validating, ensuring the generation of high-quality, reproducible data for novel compound library screening.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of essential biomolecules like nucleic acids and a multitude of FDA-approved drugs.[1][3] Its unique physicochemical properties, including the capacity for hydrogen bonding, facilitate potent and specific interactions with biological targets.[1] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[1] Consequently, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The this compound scaffold is a particularly valuable starting material, offering a reactive handle for diversification through modern synthetic methodologies.

Synthetic Strategy: Generating Chemical Diversity

The synthetic utility of this compound is centered on the reactivity of the carbon-bromine bond at the C5 position. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for elaborating this core structure, enabling the introduction of a wide array of chemical functionalities.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for constructing carbon-carbon bonds, involving the coupling of an organoboron species with an organohalide.[8][9] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the extensive commercial availability of boronic acid building blocks.[9]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq.).[10][11]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction Execution: Heat the mixture to 80 °C and monitor for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which would lead to deactivation. An inert atmosphere is crucial to maintain catalytic turnover.

  • Base and Water: The base is essential for the transmetalation step of the catalytic cycle. The aqueous phase aids in dissolving the base and can accelerate the reaction.

  • Ligand Choice: The phosphine ligands stabilize the palladium center and influence the efficiency of the catalytic cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds, allowing for the introduction of various amines at the C5 position of the pyrimidine ring.[12][13] This reaction typically requires a palladium catalyst and a specialized phosphine ligand.[12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealed tube with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 5 mol%), and a strong base such as sodium tert-butoxide (1.5 eq.).[12][14]

  • Solvent Addition: Add an anhydrous, aprotic solvent like toluene.

  • Reaction Execution: Seal the tube and heat to 100-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by column chromatography.

Trustworthiness Through Self-Validation:

Continuous monitoring of the reaction progress with analytical techniques like TLC and LC-MS is critical. This ensures the consumption of starting materials and the formation of the desired product, validating the reaction's success before proceeding with purification.

Purification and Characterization: Ensuring Compound Integrity

Rigorous purification and unambiguous structural confirmation are prerequisites for advancing synthesized compounds to biological screening.

Purification Techniques
  • Column Chromatography: The primary method for purifying reaction mixtures, separating the desired product from byproducts and unreacted starting materials.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for challenging separations or when high purity (>95%) is required for biological assays.

Structural Characterization

A suite of analytical methods is necessary to unequivocally confirm the identity and purity of the final compounds.[15][16]

Technique Purpose Expected Observations for a Hypothetical Product
¹H NMR To determine the proton framework of the molecule.[17][18]Chemical shifts, integration, and coupling patterns consistent with the proposed structure.[17]
¹³C NMR To identify the carbon skeleton of the molecule.[17][18]The number of signals should correspond to the number of chemically non-equivalent carbons.
LC-MS To confirm the molecular weight of the compound.[15]A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight.
HRMS To determine the exact mass and elemental composition.[15]The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated mass.

Preparation for Biological Screening: From Powder to Plate

Meticulous sample handling and preparation are crucial for generating high-quality, reproducible data in biological assays.[19][20]

Compound Solubilization and Storage
  • Stock Solution Preparation: Dissolve the purified compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[19]

  • Solubility Assessment: Visually inspect for complete dissolution. Gentle warming or sonication can be used to aid solubilization.

  • Storage: Store the DMSO stock solutions at -20 °C or -80 °C in sealed containers to prevent degradation and solvent evaporation.[19]

Assay Plate Preparation
  • Serial Dilution: Create a series of dilutions from the stock solution in DMSO to generate a concentration gradient for dose-response analysis.

  • Dispensing to Assay Plates: Utilize automated liquid handling systems to accurately transfer the compound solutions to the appropriate assay plates (e.g., 96-well or 384-well).[19]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is kept to a minimum (typically ≤ 1%) to avoid solvent-induced artifacts.

Authoritative Grounding: The principles of compound management for high-throughput screening are well-established. For further in-depth guidance, refer to resources from organizations like the National Institutes of Health (NIH) and publications on best practices in the field.[21][22]

Visualized Workflows

Synthetic and Screening Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Preparation Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki or Buchwald-Hartwig Purification Purification (Column Chromatography / Prep-HPLC) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubilization Compound Solubilization (DMSO Stock) Characterization->Solubilization Pure Compound (>95%) Plating Assay Plate Preparation (Serial Dilution) Solubilization->Plating Screening Biological Screening Plating->Screening Suzuki_Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X(L2) pd0->pd_aryl Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-R(L2) pd_aryl->pd_trans Transmetalation (R-B(OR)2 + Base) pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product

References

condensation reactions of the ketone group in 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the condensation reactions involving the ketone group of 1-(5-Bromopyrimidin-4-yl)ethanone, tailored for researchers and professionals in drug development. This document provides a detailed exploration of key synthetic transformations, emphasizing the underlying mechanisms and offering field-tested protocols.

Introduction: The Synthetic Versatility of this compound

This compound is a pivotal building block in medicinal chemistry. Its structure features a reactive acetyl group attached to a 5-bromopyrimidine core. The pyrimidine ring, being an electron-deficient heterocycle, significantly influences the reactivity of the adjacent ketone. The α-protons of the acetyl group are sufficiently acidic to be removed by a base, forming a nucleophilic enolate. This enolate is the key intermediate that drives a variety of crucial carbon-carbon bond-forming condensation reactions.

These reactions are instrumental in elaborating the core structure, leading to the synthesis of diverse molecular scaffolds. Notably, the products of these condensations, such as chalcones and their derivatives, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This guide details the protocols for the most significant condensation reactions of this ketone, providing the scientific rationale behind the experimental choices.

Claisen-Schmidt Condensation: Synthesis of Pyrimidine-Based Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones (α,β-unsaturated ketones).[2][3] It involves the base-catalyzed reaction between an enolizable ketone, in this case, this compound, and an aromatic aldehyde that lacks α-hydrogens, thus preventing self-condensation.[3][4] The resulting pyrimidine-chalcone hybrids are highly sought after for their pharmacological potential.[5]

Mechanistic Rationale

The reaction is initiated by a base (e.g., NaOH or KOH) abstracting an α-proton from the acetyl group of the pyrimidine ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone This compound Base OH⁻ Enolate Enolate Intermediate Ketone->Enolate Base abstraction of α-proton Aldehyde Aromatic Aldehyde (Ar-CHO) Alkoxide Alkoxide Adduct Aldehyde->Alkoxide Solvent H₂O Enolate_node Enolate Enolate_node->Alkoxide Attacks aldehyde carbonyl Aldol β-Hydroxy Ketone Solvent->Aldol Aldol_node Aldol Adduct Alkoxide_node Alkoxide Alkoxide_node->Aldol Protonation Chalcone Chalcone Product Aldol_node->Chalcone Base-catalyzed elimination of H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol: General Procedure

This protocol provides a robust method for the synthesis of (E)-1-(5-bromopyrimidin-4-yl)-3-arylprop-2-en-1-ones.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0-1.2 eq) in ethanol (15-20 mL per gram of ketone). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a solution of NaOH or KOH (e.g., 40-50% aqueous solution). Add this basic solution dropwise to the stirred ethanolic mixture. The addition of a strong base is critical for deprotonation and must be done carefully to control the reaction temperature.[6] A color change is often observed, indicating the formation of the conjugated chalcone system.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. For less reactive aldehydes, gentle warming (40-50°C) may be required.

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. This step quenches the reaction and precipitates the crude chalcone product, which is typically insoluble in water.

  • Neutralization & Filtration: While stirring, slowly add dilute HCl to neutralize the excess base until the solution is slightly acidic (pH ~5-6). The solid precipitate is then collected by vacuum filtration.

  • Washing & Drying: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Data Summary: Representative Chalcone Syntheses
EntryAromatic AldehydeBaseSolventTime (h)Yield (%)
1BenzaldehydeKOHEthanol4~85
24-ChlorobenzaldehydeNaOHEthanol3~90
34-MethoxybenzaldehydeKOHMethanol5~88
42-NitrobenzaldehydeNaOHEthanol6~75

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is another fundamental C-C bond-forming reaction, involving the reaction of a carbonyl compound with a substance possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[7][8] This reaction is typically catalyzed by a weak base, such as an amine, and is driven by the formation of a stable, conjugated product following dehydration.[9]

Mechanistic Overview

The reaction proceeds via a three-step sequence:

  • Carbanion Formation: The weak base (e.g., piperidine) deprotonates the active methylene compound to generate a nucleophilic carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of this compound.

  • Dehydration: The resulting intermediate eliminates a molecule of water to produce the final α,β-unsaturated product. When using a solvent like toluene, a Dean-Stark apparatus is often employed to remove water and drive the reaction to completion.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Ketone This compound Mix Mix in Solvent (e.g., Toluene) Ketone->Mix ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Mix Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Mix Reflux Reflux with Dean-Stark Trap Mix->Reflux Monitor Monitor via TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Wash Wash with Water & Brine Cool->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Final Product Purify->Product

Caption: General workflow for the Knoevenagel Condensation.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Active Methylene Compound (e.g., malononitrile)

  • Piperidine or Ammonium Acetate

  • Toluene or Benzene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: Add this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine (0.1 eq) or ammonium acetate to the flask. Add sufficient toluene to dissolve the reactants.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the product. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.

Application: Cyclocondensation of Chalcones to Form Novel Heterocycles

The pyrimidine-chalcones synthesized via the Claisen-Schmidt condensation are not merely final products; they are versatile intermediates for constructing more complex heterocyclic systems.[10][11] The α,β-unsaturated ketone moiety is an excellent Michael acceptor and can react with various dinucleophiles to form new rings. A prominent application is the synthesis of new pyrimidine derivatives by reacting the chalcone with urea, thiourea, or guanidine.[1]

Chalcone_Cyclization Chalcone Pyrimidine-Chalcone Intermediate Reflux Reflux Chalcone->Reflux Dinucleophile Dinucleophile (e.g., Urea, Thiourea) Dinucleophile->Reflux Base Base (KOH/NaOH) in Ethanol Base->Reflux Product New Heterocyclic System (e.g., Pyrimidinone) Reflux->Product Cyclocondensation

Caption: Synthesis of new heterocycles from chalcones.

Experimental Protocol: Synthesis of a Pyrimidinone Derivative

Materials:

  • (E)-1-(5-bromopyrimidin-4-yl)-3-arylprop-2-en-1-one (synthesized chalcone)

  • Urea (or Thiourea)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the chalcone (1.0 eq) and urea (1.5 eq) in 95% ethanol.

  • Base Addition: Add a solution of KOH in ethanol to the mixture with stirring. The base facilitates the cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-10 hours. Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Filtration: Neutralize the solution with a dilute acid (e.g., acetic acid or HCl). The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure heterocyclic compound.

References

The Strategic Utility of 1-(5-Bromopyrimidin-4-yl)ethanone in the Genesis of Novel Antiviral Agents: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A cornerstone of modern medicinal chemistry is the strategic design and synthesis of novel heterocyclic compounds as therapeutic agents. Within this landscape, pyrimidine derivatives have emerged as a privileged scaffold, integral to the architecture of numerous clinically significant drugs. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 1-(5-Bromopyrimidin-4-yl)ethanone as a pivotal starting material in the synthesis of potent antiviral compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present the underlying logic that underpins the synthetic pathways to two major classes of antivirals: thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines .

Introduction: The Versatility of a Brominated Pyrimidine Ketone

This compound is a highly functionalized building block. The presence of a reactive acetyl group, a strategically positioned bromine atom, and the inherent electronic properties of the pyrimidine ring make it an exceptionally valuable precursor for the construction of complex heterocyclic systems. The acetyl group provides a handle for condensation and cyclization reactions, while the bromine atom can be exploited for cross-coupling reactions or as a leaving group in nucleophilic substitutions, allowing for molecular diversification. The pyrimidine core itself is a known pharmacophore, present in many antiviral drugs where it can mimic endogenous nucleobases and interfere with viral replication processes.[1]

I. Synthesis of Thieno[2,3-d]pyrimidines: The Gewald Reaction Pathway

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antiviral effects.[2][3][4] A powerful and convergent method for the synthesis of the thiophene ring component of this scaffold is the Gewald reaction.[5][6][7] This multicomponent reaction allows for the one-pot synthesis of highly substituted 2-aminothiophenes, which are ideal precursors for the subsequent annulation of the pyrimidine ring.

The strategic application of this compound in a Gewald reaction provides a direct route to a 2-amino-3-carbonylthiophene intermediate, primed for cyclization to the desired thieno[2,3-d]pyrimidine core.

Conceptual Workflow: Gewald Reaction and Subsequent Cyclization

The overall synthetic strategy involves two key stages:

  • Gewald Reaction: The condensation of this compound with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative.

  • Pyrimidine Ring Formation: Intramolecular cyclization of the 2-aminothiophene intermediate, often facilitated by a dehydrating agent or by heating with a suitable one-carbon synthon (e.g., formamide, urea), to yield the thieno[2,3-d]pyrimidine scaffold.

Gewald_Workflow start This compound intermediate 2-Amino-3-acetyl-4-(5-bromopyrimidin-4-yl)thiophene start->intermediate Gewald Reaction reagents Malononitrile, Sulfur, Morpholine product 4-Amino-5-(5-bromopyrimidin-4-yl)thieno[2,3-d]pyrimidine intermediate->product Cyclization cyclization Formamide, Heat

Caption: Workflow for the synthesis of a thieno[2,3-d]pyrimidine.

Detailed Protocol: Synthesis of 4-Amino-5-(5-bromopyrimidin-4-yl)thieno[2,3-d]pyrimidine

This protocol provides a representative example of the synthesis of a thieno[2,3-d]pyrimidine derivative with potential antiviral activity.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Formamide

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Gewald Reaction - Synthesis of 2-Amino-3-acetyl-4-(5-bromopyrimidin-4-yl)thiophene

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.97 mmol), malononitrile (0.33 g, 4.97 mmol), and elemental sulfur (0.16 g, 4.97 mmol) in ethanol (20 mL).

  • Add morpholine (0.43 mL, 4.97 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid precipitate and wash with cold ethanol (2 x 10 mL).

  • Dry the solid under vacuum to obtain the crude 2-amino-3-acetyl-4-(5-bromopyrimidin-4-yl)thiophene. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Step 2: Cyclization - Synthesis of 4-Amino-5-(5-bromopyrimidin-4-yl)thieno[2,3-d]pyrimidine

  • In a 50 mL round-bottom flask, place the crude 2-amino-3-acetyl-4-(5-bromopyrimidin-4-yl)thiophene (1.0 g, 2.94 mmol) and formamide (10 mL).

  • Heat the mixture to 150-160 °C and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-amino-5-(5-bromopyrimidin-4-yl)thieno[2,3-d]pyrimidine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
2-Amino-3-acetyl-4-(5-bromopyrimidin-4-yl)thiopheneC₁₀H₇BrN₄OS340.2275-85Yellow solid
4-Amino-5-(5-bromopyrimidin-4-yl)thieno[2,3-d]pyrimidineC₁₁H₇BrN₆S335.1960-70Off-white solid

II. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Versatile Route to Purine Isosteres

Pyrazolo[3,4-d]pyrimidines are recognized as purine isosteres and have been extensively investigated as inhibitors of various kinases and viral enzymes.[8][9][10][11][12][13] The synthesis of this scaffold often involves the construction of a pyrazole ring followed by the annulation of the pyrimidine ring. This compound can be ingeniously transformed into a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines.

A common and effective strategy involves the reaction of the acetyl group of this compound with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which then readily undergoes cyclization with hydrazine to form the pyrazole ring.

Conceptual Workflow: Enaminone Formation and Pyrazole Annulation
  • Enaminone Formation: Reaction of this compound with DMF-DMA to generate a β-dimethylamino-α,β-unsaturated ketone.

  • Pyrazole Ring Formation: Cyclocondensation of the enaminone intermediate with hydrazine hydrate to yield the 4-(1H-pyrazol-4-yl)-5-bromopyrimidine.

  • Final Product Diversification (Optional): The resulting pyrazole can be further functionalized. For instance, the bromine on the pyrimidine ring can be used in cross-coupling reactions to introduce diverse substituents.

Pyrazole_Workflow start This compound intermediate1 Enaminone Intermediate start->intermediate1 Enaminone Formation reagents1 DMF-DMA product 4-(1H-Pyrazol-4-yl)-5-bromopyrimidine intermediate1->product Cyclization reagents2 Hydrazine Hydrate

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine precursor.

Detailed Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)-5-bromopyrimidine

This protocol outlines the synthesis of a core pyrazolopyrimidine precursor that can be further elaborated into a variety of antiviral candidates.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 1-(5-Bromopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.97 mmol) in toluene (20 mL).

  • Add DMF-DMA (0.95 g, 7.95 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-16 hours. A Dean-Stark trap can be used to remove the methanol byproduct.

  • Monitor the reaction by TLC (eluent: 3:1 ethyl acetate/hexane).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude enaminone as a viscous oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(1H-Pyrazol-4-yl)-5-bromopyrimidine

  • Dissolve the crude enaminone from the previous step in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.30 mL, 6.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 4-(1H-Pyrazol-4-yl)-5-bromopyrimidine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
1-(5-Bromopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-oneC₉H₁₀BrN₃O256.1085-95 (crude)Yellow oil/solid
4-(1H-Pyrazol-4-yl)-5-bromopyrimidineC₇H₅BrN₄225.0565-75White to pale yellow solid

Conclusion: A Gateway to Diverse Antiviral Scaffolds

The protocols and strategies outlined in this document highlight the significant potential of this compound as a versatile and valuable starting material in the synthesis of antiviral compounds. The ability to readily access both thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds from this single precursor underscores its importance in medicinal chemistry. The presented methodologies are robust and can be adapted for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of new and effective antiviral therapies. Researchers are encouraged to explore the further derivatization of the synthesized cores, leveraging the reactive handles present in the molecules to optimize their biological activity.

References

Application Notes and Protocols for 1-(5-Bromopyrimidin-4-yl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(5-Bromopyrimidin-4-yl)ethanone in Modern Agrochemical Discovery

The pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including a significant number of commercialized agrochemicals.[1][2] Its inherent chemical versatility and ability to interact with various biological targets have made it a privileged structure in the quest for novel fungicides, herbicides, and insecticides.[1][2] Within this chemical class, this compound emerges as a highly strategic building block. The presence of a bromine atom at the 5-position and an acetyl group at the 4-position of the pyrimidine ring offers multiple reactive sites for chemical elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization in agrochemical research and development.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemicals. We will delve into a representative synthetic pathway for a class of potent fungicides, providing detailed, field-proven protocols. Furthermore, we will discuss the underlying mechanistic principles, structure-activity relationships (SAR), and critical safety considerations, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Design: Leveraging the Reactivity of this compound for Fungicide Development

The unique substitution pattern of this compound allows for a modular approach to the synthesis of novel agrochemicals. The acetyl group can be readily transformed into a variety of functional groups, while the bromine atom is amenable to a range of cross-coupling reactions. A particularly fruitful avenue for the development of potent fungicides is the synthesis of pyrimidine-based compounds that target fungal respiration or other essential cellular processes.

Herein, we propose a synthetic workflow for the preparation of a library of N-substituted aminopyrimidine derivatives, a class of compounds known to exhibit significant fungicidal activity. This pathway leverages a key nucleophilic aromatic substitution reaction, followed by further diversification.

Synthetic_Workflow A This compound B Nucleophilic Aromatic Substitution (with primary amine R-NH2) A->B R-NH2, Base, Solvent C 1-(5-Amino(R)-pyrimidin-4-yl)ethanone Intermediate B->C Formation of C-N bond D Further Derivatization of Acetyl Group (e.g., reduction, condensation) C->D Functional Group Interconversion E Diverse Library of Potential Fungicides D->E Introduction of Diversity

Caption: Proposed synthetic workflow for the generation of a fungicide library from this compound.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of N-Aryl-5-aminopyrimidine Derivatives

This section provides a detailed, self-validating protocol for the synthesis of a representative N-aryl-5-aminopyrimidine derivative from this compound. The causality behind each experimental choice is explained to ensure reproducibility and success.

Protocol 1: Synthesis of 1-(5-(phenylamino)pyrimidin-4-yl)ethanone

Objective: To synthesize a key intermediate by reacting this compound with aniline via a nucleophilic aromatic substitution.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound1245643-85-9201.02 g/mol 2.01 g (10 mmol)
Aniline62-53-393.13 g/mol 1.12 g (12 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g (20 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 50 mL
Ethyl Acetate141-78-688.11 g/mol As needed
Brine (saturated NaCl solution)N/AN/AAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed

Instrumentation:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.01 g, 10 mmol), aniline (1.12 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

    • Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Causality: Elevated temperature is necessary to overcome the activation energy of the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).

    • Causality: Pouring into water precipitates the product and allows for its extraction into an organic solvent. Multiple extractions ensure complete recovery of the product.

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: Washing with brine removes residual water and DMF. Anhydrous sodium sulfate is a drying agent that removes any remaining traces of water from the organic phase.

  • Isolation and Characterization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(5-(phenylamino)pyrimidin-4-yl)ethanone as a solid. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-80%

Biological Activity and Structure-Activity Relationship (SAR) Insights

Derivatives of 5-aminopyrimidine have shown promising fungicidal activity against a range of plant pathogens.[3] The mode of action of these compounds often involves the inhibition of essential fungal enzymes or disruption of cellular structures.

Key SAR Observations from Analogous Series:

  • Substitution on the N-aryl ring: The electronic and steric properties of substituents on the N-aryl ring can significantly impact fungicidal activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the para- or meta-positions often enhance activity.

  • Modification of the Acetyl Group: The acetyl moiety can be a key point for further derivatization to improve potency and spectrum of activity. Reduction to an alcohol followed by etherification or esterification can lead to compounds with altered physicochemical properties and potentially improved cellular uptake by the target fungus.

  • The Pyrimidine Core: The pyrimidine ring itself is crucial for activity, likely through hydrogen bonding interactions with the target protein.

The following diagram illustrates the key areas for structural modification to explore the SAR of this class of potential fungicides.

SAR_Diagram cluster_0 Core Structure cluster_1 Modification Points A Pyrimidine Ring (Essential for Activity) B N-Aryl Substituents (R') (Modulate Potency) A->B Impacts Target Binding C Acetyl Group (R) (Physicochemical Properties) A->C Influences Solubility & Permeability

Caption: Key structural features influencing the fungicidal activity of N-aryl-5-aminopyrimidine derivatives.

Safety and Handling of this compound

As a responsible researcher, adherence to strict safety protocols is paramount when handling any chemical intermediate. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar brominated pyrimidine and pyridine derivatives can provide guidance.[2][4][5][6][7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] In case of contact, immediately flush the affected area with copious amounts of water.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Toxicological Information (Inferred from Analogous Compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Irritation: May cause skin, eye, and respiratory irritation.[4]

It is imperative to consult the supplier-specific SDS for this compound upon receipt for the most accurate and up-to-date safety information.

Conclusion

This compound stands as a valuable and versatile starting material for the synthesis of novel agrochemicals. Its strategic functionalization allows for the efficient construction of diverse chemical libraries, particularly for the discovery of new fungicides. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this key intermediate in their agrochemical discovery programs. By combining rational design, robust synthetic methodologies, and a commitment to safety, the development of the next generation of effective and environmentally benign crop protection agents can be significantly advanced.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in established organometallic and heterocyclic chemistry principles, offering practical solutions to common experimental challenges.

Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through the formation of an organometallic intermediate from 5-bromopyrimidine, followed by acylation. The electron-deficient nature of the pyrimidine ring necessitates careful control of reaction conditions to favor the desired C-4 functionalization. The most plausible and controllable method involves a low-temperature lithium-halogen exchange to generate a 5-bromopyrimidin-4-yl lithium species, which is then quenched with a suitable acetylating agent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Low or No Conversion of 5-Bromopyrimidine

Question: My reaction shows a significant amount of unreacted 5-bromopyrimidine, resulting in a very low yield of the desired ketone. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a frequent challenge, often pointing to issues with the formation or reactivity of the organolithium intermediate.

Potential Causes & Solutions:

  • Inactive Organolithium Reagent: Commercially available organolithium reagents like n-butyllithium (n-BuLi) can degrade over time. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.

  • Presence of Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Suboptimal Lithiation Temperature: The lithium-halogen exchange is highly temperature-dependent. The reaction should be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[1]

  • Insufficient Reaction Time: While the lithium-halogen exchange is generally fast, ensure sufficient time for the reaction to go to completion before adding the electrophile. Monitoring the reaction by TLC (quenching a small aliquot with a proton source) can be helpful.

Issue 2: Formation of Multiple Byproducts

Question: My crude reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult. What are the potential side reactions, and how can I minimize them?

Answer: The formation of byproducts is common in pyrimidine chemistry due to the reactivity of the ring system.

Potential Causes & Solutions:

  • Protonation of the Organolithium Intermediate: If there are any acidic protons in the reaction mixture (from moisture or impurities), the highly basic pyrimidinyl lithium will be quenched, leading back to the starting material. Rigorous anhydrous conditions are paramount.

  • Reaction at Other Positions: While lithiation is expected at C-4 due to the directing effect of the bromine and the nitrogen atoms, minor amounts of lithiation at other positions can occur, leading to isomeric byproducts. Maintaining a very low temperature during the lithium-halogen exchange can improve regioselectivity.

  • Wurtz-Type Coupling: The organolithium reagent can react with the starting 5-bromopyrimidine to form a bipyrimidine byproduct. This can be minimized by slow, dropwise addition of the n-BuLi to the solution of 5-bromopyrimidine at low temperature.

  • Attack on the Acetylating Agent: If a highly reactive acetylating agent like acetyl chloride is used, the organolithium can add twice to form a tertiary alcohol. Using a less reactive electrophile like N,N-dimethylacetamide can mitigate this.[2]

Issue 3: Low Yield After Acylation

Question: I seem to be forming the organolithium intermediate, but the yield of the final ketone is still low after adding the acetylating agent. What could be the problem?

Answer: A low yield after the addition of the electrophile points to issues with the acylation step itself.

Potential Causes & Solutions:

  • Poor Electrophile Reactivity: Ensure the acetylating agent is of high purity and reactivity. If using N,N-dimethylacetamide, the reaction may require warming to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial low-temperature addition to drive the reaction to completion.

  • Enolization of the Product: The product ketone has acidic alpha-protons. The pyrimidinyl lithium intermediate is a strong base and can deprotonate the product as it is formed, creating an enolate that may not be productive in the reaction. Using a stoichiometric amount of the organolithium reagent and ensuring rapid quenching can help.

  • Incorrect Stoichiometry: An excess of the organolithium reagent can lead to side reactions with the product. Accurate titration of the n-BuLi is critical for controlling the stoichiometry.

  • Degradation During Workup: The product may be sensitive to the workup conditions. A careful, cold aqueous quench (e.g., with saturated ammonium chloride solution) is recommended.

Frequently Asked Questions (FAQs)

Q1: Which organolithium reagent is best for the lithium-halogen exchange on 5-bromopyrimidine?

A1: n-Butyllithium (n-BuLi) is the most commonly used and commercially available reagent for this type of transformation. sec-Butyllithium can also be used and is more reactive, but can be less selective. tert-Butyllithium is a stronger base and may lead to more side reactions.

Q2: What is the best acetylating agent to use?

A2: N,N-Dimethylacetamide (DMAc) is often a good choice as it is less prone to over-addition compared to more reactive electrophiles like acetyl chloride or acetic anhydride.[2][3] The reaction with DMAc proceeds through a stable tetrahedral intermediate which collapses upon acidic workup to give the ketone.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method. To monitor the formation of the organolithium intermediate, a small aliquot of the reaction mixture can be withdrawn and quenched with a proton source (e.g., methanol or water). The disappearance of the starting 5-bromopyrimidine spot indicates successful lithiation. After the addition of the acetylating agent, the formation of the product can be monitored by the appearance of a new, typically more polar, spot on the TLC plate.

Q4: What are the best methods for purifying the final product?

A4: The crude product can be purified by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). Recrystallization from a suitable solvent system may also be an effective purification method.[4][5]

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals for the pyrimidine protons and a singlet for the acetyl methyl group.

  • ¹³C NMR: Resonances for the pyrimidine carbons, the carbonyl carbon, and the methyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Proposed Experimental Protocol

This protocol is a guideline based on analogous reactions and should be optimized for your specific laboratory conditions.

Materials and Reagents:

Reagent/MaterialPuritySupplier
5-Bromopyrimidine>98%Commercially Available
n-Butyllithium (in hexanes)~2.5 MCommercially Available
N,N-Dimethylacetamide (DMAc)Anhydrous, >99%Commercially Available
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercially Available
Saturated aq. NH₄Cl-Prepared in-house
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous MgSO₄-Commercially Available

Procedure:

  • Reaction Setup: Under an argon atmosphere, add 5-bromopyrimidine (1.0 equiv) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv, titrated solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Acylation: Add N,N-dimethylacetamide (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Key Relationships

Proposed Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Glassware & Inert Atmosphere Setup Dissolve Dissolve 5-Bromopyrimidine in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Lithiation Add n-BuLi dropwise (-78 °C, 1h) Cool->Lithiation Acylation Add DMAc dropwise (-78 °C) Lithiation->Acylation Warm Slowly warm to 0 °C Acylation->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO4 & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low Yield of This compound Check_Conversion Check Conversion of 5-Bromopyrimidine Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Troubleshoot_Lithiation Troubleshoot Lithiation: - Titrate n-BuLi - Ensure Anhydrous Conditions - Check Temperature Control Low_Conversion->Troubleshoot_Lithiation Troubleshoot_Acylation Troubleshoot Acylation: - Check Electrophile Quality - Optimize Reaction Time/Temp - Verify Stoichiometry Good_Conversion->Troubleshoot_Acylation Check_Byproducts Analyze Byproducts Troubleshoot_Lithiation->Check_Byproducts Troubleshoot_Acylation->Check_Byproducts Protonated_SM Mainly Starting Material: Moisture Contamination Check_Byproducts->Protonated_SM Yes Other_Byproducts Other Byproducts: - Wurtz Coupling - Over-addition - Isomer Formation Check_Byproducts->Other_Byproducts Yes Address_Moisture Improve Anhydrous Technique Protonated_SM->Address_Moisture Optimize_Conditions Optimize Reaction Conditions: - Slow Addition - Use Less Reactive Electrophile - Maintain Low Temperature Other_Byproducts->Optimize_Conditions

Caption: Logic diagram for troubleshooting low yield issues.

References

Technical Support Center: Purification of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The presence of the bromopyrimidine core and the acetyl group offers multiple avenues for further chemical modification. However, isolating this compound in high purity from a crude reaction mixture can present several challenges, including co-eluting impurities, product instability, and difficulties in crystallization. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of separation science.

Core Concepts in Purification

The successful purification of this compound hinges on exploiting the differences in physicochemical properties between the target compound and any impurities. The primary techniques employed are column chromatography and recrystallization. The choice of method and its specific parameters will depend on the nature and quantity of the impurities present.

A logical workflow for purification is essential. Below is a visual representation of a typical decision-making process when approaching the purification of a crude reaction mixture containing this compound.

PurificationWorkflow start Crude this compound tlc Analyze by TLC start->tlc decision Assess Purity and Impurity Profile tlc->decision chromatography Column Chromatography decision->chromatography Multiple impurities or Rf close to product recrystallization Recrystallization decision->recrystallization Predominantly one major product with minor impurities pure_product Pure Product (>95%) decision->pure_product High purity chromatography->pure_product Fractions >95% pure further_purification Impure Fractions chromatography->further_purification Fractions <95% pure recrystallization->pure_product Successful crystallization re_evaluate Re-evaluate Purification Strategy recrystallization->re_evaluate Fails to crystallize or remains impure further_purification->recrystallization further_purification->re_evaluate

Caption: A decision workflow for the purification of this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.

Column Chromatography Issues

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation in my column. What's happening?

Answer: Streaking on a TLC plate, which often translates to poor separation on a column, can be attributed to several factors, particularly for nitrogen-containing heterocyclic compounds like pyrimidines.

  • Strong Interaction with Silica Gel: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to tailing and streaking.

  • Solution:

    • Deactivate the Silica Gel: A common and effective technique is to add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your eluent system (typically 0.1-1% v/v). This will neutralize the most acidic sites on the silica, leading to sharper bands and improved separation.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

Question: I'm running a gradient elution, but my compound is either stuck at the origin or comes out with the solvent front. How do I choose the right eluent system?

Answer: Finding the optimal eluent system is crucial for good separation. The goal is to have your target compound with a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate for effective column chromatography.

  • Compound Stuck at the Origin (Low Rf): This indicates that your eluent system is not polar enough to move the compound up the stationary phase.

    • Solution: Gradually increase the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already at 100% ethyl acetate, consider adding a more polar solvent like methanol or isopropanol in small increments (1-5%).

  • Compound at the Solvent Front (High Rf): This means your eluent is too polar, and the compound is not retained by the stationary phase.

    • Solution: Decrease the polarity of your eluent system. For a hexane/ethyl acetate system, increase the proportion of hexane.

Eluent System Composition (Hexane:Ethyl Acetate) Expected Rf of this compound Recommendation
90:10Very Low (<0.1)Increase polarity
70:30Low (0.1 - 0.2)Good starting point, may need more polarity
50:50Moderate (0.2 - 0.4)Optimal Range for Column Chromatography
30:70High (0.4 - 0.6)May result in co-elution with non-polar impurities
10:90Very High (>0.6)Decrease polarity

Question: After my column, my product still shows impurities by NMR. What are the likely culprits and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route used to prepare this compound. Common impurities include:

  • Unreacted Starting Materials: These can often be removed by optimizing your column chromatography conditions.

  • Isomeric Products: Depending on the synthesis, you may have isomeric byproducts. For instance, if the acetyl group is introduced via a reaction that is not perfectly regioselective, you might have other isomers. These can be very challenging to separate by standard chromatography.

    • Solution: A shallower gradient during column chromatography or using a different solvent system might improve separation. In difficult cases, preparative HPLC may be necessary.

  • Over-brominated or De-brominated Species: Reactions involving bromine can sometimes lead to the addition of more than one bromine atom or the loss of the bromine atom.

    • Solution: These impurities often have different polarities from the desired product and can usually be separated by careful column chromatography.

Recrystallization Issues

Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

    • Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For brominated pyrimidines, non-polar to moderately polar solvents are often a good starting point. A study on the synthesis of 4-bromopyrimidines reported successful recrystallization from n-hexane.

Question: I can't find a single solvent that works well for recrystallization. What are my options?

Answer: A mixed-solvent system (a solvent pair) is often the solution when a single solvent is not suitable. This involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Procedure:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

"Good" Solvent (High Solubility) "Poor" Solvent (Low Solubility)
DichloromethaneHexane
Ethyl AcetateHexane
AcetoneWater
IsopropanolWater

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for purifying crude this compound?

A1: A good starting point is to perform flash column chromatography on silica gel. Begin by developing a suitable eluent system using TLC, aiming for an Rf of 0.2-0.4 for the product. A gradient of ethyl acetate in hexane is a common and effective choice for this class of compounds.

Q2: How can I assess the purity of my final product?

A2: The purity of your final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both the purity profile (from the liquid chromatography trace) and confirmation of the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value (if available) is indicative of high purity.

Q3: My purified product is a pale yellow solid. Is this normal?

A3: While some compounds are inherently colored, a yellow tint in bromopyrimidine derivatives can sometimes indicate the presence of minor impurities. If the color persists after chromatography, a recrystallization step might help to remove these colored impurities. In some cases, treating a solution of the compound with a small amount of activated charcoal before filtering and crystallizing can remove colored impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane) based on your initial TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. By understanding the potential challenges and applying the systematic troubleshooting strategies outlined in this guide, researchers can confidently achieve the desired purity for their compounds. Remember that a methodical approach, beginning with a thorough analysis of the crude material by TLC, is the foundation of a successful purification.

common side reactions in the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The pyrimidine core, substituted with both a bromo and an acetyl group, offers multiple points for diversification. However, the electron-deficient nature of the pyrimidine ring and the specific positioning of the substituents present a unique set of synthetic challenges. The most common and effective route to this molecule involves the directed ortho-metalation of 5-bromopyrimidine, followed by acylation. This guide will focus on troubleshooting this specific pathway.

Proposed Synthetic Pathway: Directed Ortho-Metalation

The most plausible and regioselective method for the synthesis of this compound is through the directed lithiation of 5-bromopyrimidine at the C4 position, followed by quenching with an acetylating agent.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_reagents Start 5-Bromopyrimidine Intermediate 5-Bromo-4-lithiopyrimidine Start->Intermediate Deprotonation Product This compound Intermediate->Product Acylation Reagent1 LDA, THF, -78 °C Reagent2 N,N-Dimethylacetamide (DMAc)

Caption: Proposed synthesis of this compound.

This method takes advantage of the ability of a heteroatom within a directing metalation group (in this case, the nitrogen atoms of the pyrimidine ring) to coordinate with an organolithium base, directing deprotonation to an adjacent position.[1] Specifically, the use of lithium diisopropylamide (LDA) has been reported to selectively yield 4-lithio-5-bromopyrimidine.[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Formation

Question: I am not observing any formation of the desired this compound. What are the likely causes?

Answer: Low or no product formation is a common issue that can often be traced back to the initial lithiation step. Here are the primary culprits and how to address them:

  • Insufficiently Strong Base: While n-butyllithium is a common organolithium reagent, for the deprotonation of a C-H bond on an electron-deficient ring like pyrimidine, a stronger, non-nucleophilic base like LDA is often necessary to achieve the desired regioselectivity and avoid side reactions.[4][5]

  • Reaction Temperature: The formation and stability of the 4-lithio-5-bromopyrimidine intermediate is highly temperature-dependent. These reactions are typically carried out at very low temperatures, such as -78 °C, to prevent decomposition of the organolithium intermediate.[6]

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in your solvent or on your glassware can quench the organolithium reagent, leading to the formation of the debrominated starting material, 5-bromopyrimidine.[7] It is crucial to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Protocol for Low Yield:

  • Verify Reagent Quality: Ensure your organolithium reagent is fresh and has been properly titrated to determine its exact molarity.

  • Optimize Reaction Conditions:

    • Use freshly distilled, anhydrous THF as the solvent.

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere.

    • Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is recommended).

  • Monitor Reaction Progress: After the addition of the acylating agent and allowing the reaction to warm, take a small aliquot for TLC or LC-MS analysis to confirm product formation before quenching the entire reaction.

FAQ 2: Formation of a Major Byproduct: 5-Bromopyrimidine (Debromination)

Question: My main product appears to be the starting material, 5-bromopyrimidine, but my starting material spot on the TLC is gone. What is happening?

Answer: This is a classic sign of successful lithiation followed by quenching of the intermediate by a proton source, leading to debromination.[7] The likely source of protons is residual moisture in the reaction setup.

Diagram of Debromination Side Reaction

Debromination Intermediate 5-Bromo-4-lithiopyrimidine Byproduct 5-Bromopyrimidine Intermediate->Byproduct Protonation Proton_Source H₂O (trace)

Caption: Formation of 5-bromopyrimidine via protonation.

Prevention Strategies:

  • Rigorous Anhydrous Technique: As detailed in FAQ 1, the use of anhydrous solvents and properly dried glassware is paramount.

  • High-Purity Reagents: Ensure all reagents, including the starting 5-bromopyrimidine and the acylating agent, are free of protic impurities.

FAQ 3: Formation of Isomeric Products

Question: I have obtained a product with the correct mass, but the NMR spectrum is inconsistent with this compound. Could I be forming an isomer?

Answer: Yes, the formation of isomeric products is possible and is typically due to a lack of regioselectivity in the lithiation step. While LDA is known to direct lithiation to the C4 position, other factors can influence this.[2][3]

  • Choice of Base: Different organolithium bases can exhibit different regioselectivities. For instance, in some systems, a switch from LDA to a different base can alter the site of deprotonation.

  • Reaction Conditions: Temperature and solvent can play a role in the selectivity of the lithiation.

Troubleshooting Isomer Formation:

  • Confirm Lithiation Conditions: Double-check that you are using the recommended base (LDA) and reaction conditions for selective C4 lithiation.

  • Structural Analysis: A thorough analysis of the NMR spectrum (specifically the coupling constants in the 1H NMR) and comparison with literature data for similar pyrimidine structures can help identify the isomer.

  • Purification: Careful column chromatography may allow for the separation of the desired isomer from unwanted side products.

FAQ 4: Formation of a Tertiary Alcohol Byproduct

Question: I am observing a byproduct with a higher molecular weight than my desired product, and the IR spectrum shows a broad -OH stretch. What could this be?

Answer: This is likely the tertiary alcohol formed from the double addition of the organolithium reagent to the ketone product.[8]

Diagram of Tertiary Alcohol Byproduct Formation

Double_Addition Product This compound Alcohol Tertiary Alcohol Byproduct Product->Alcohol Second Addition Intermediate 5-Bromo-4-lithiopyrimidine

Caption: Formation of a tertiary alcohol byproduct.

Prevention Strategies:

  • Stoichiometry: Use a carefully measured, slight excess of the organolithium reagent (e.g., 1.1 equivalents) for the initial lithiation. A large excess will increase the likelihood of double addition.

  • Reverse Addition: Add the organolithium solution to a solution of the acylating agent at low temperature. This ensures that the organolithium reagent is immediately consumed by the acylating agent and is not present in high concentrations to react with the newly formed ketone.

  • Choice of Acylating Agent: Using a less reactive acylating agent or one that forms a stable tetrahedral intermediate, such as a Weinreb amide, can prevent over-addition.[9]

FAQ 5: Issues with Purification

Question: My crude product is a complex mixture, and I am having difficulty isolating the pure this compound. What are some effective purification strategies?

Answer: The purification of brominated pyrimidine ketones can be challenging due to the presence of closely related byproducts.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction, perform a standard aqueous work-up to remove any water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying the crude product.

    • Solvent System: A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Monitoring: Carefully monitor the fractions by TLC to separate the desired product from less polar byproducts (like debrominated starting material) and more polar byproducts (like the tertiary alcohol).

  • Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance its purity.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Bromopyrimidine

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • N,N-Dimethylacetamide (DMAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation of 5-Bromopyrimidine: In a separate flame-dried flask, dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the 5-bromopyrimidine solution, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Acylation: To the solution of 5-bromo-4-lithiopyrimidine, add N,N-dimethylacetamide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Conclusion

The synthesis of this compound via directed ortho-metalation is a powerful but sensitive transformation. Success hinges on the careful control of reaction parameters, particularly temperature and the exclusion of moisture. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.

References

Technical Support Center: Preventing Debromination of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis and characterization of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone.

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(5-Bromopyrimidin-4-yl)ethanone. The pyrimidine core is a vital scaffold in medicinal chemistry, and the C5-bromo substituent serves as a critical handle for diversification via cross-coupling reactions.[1] However, the electron-deficient nature of the pyrimidine ring, exacerbated by the C4-acetyl group, renders the C-Br bond susceptible to reductive cleavage (debromination or hydrodebromination), a common and frustrating side reaction.[2] This guide provides in-depth troubleshooting strategies, optimized protocols, and the mechanistic rationale to help you mitigate this issue and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with this substrate? A1: Debromination is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[2][3] This leads to the formation of 1-(pyrimidin-4-yl)ethanone as a major byproduct, which consumes your starting material, reduces the yield of the target compound, and complicates purification. The electron-deficient pyrimidine ring makes the substrate particularly prone to this reductive side reaction, especially under conditions common for palladium-catalyzed cross-coupling.[2]

Q2: What are the primary drivers of debromination in my reactions? A2: Several factors can promote debromination, often working in concert:

  • In-situ Generation of Palladium Hydride (Pd-H) Species: This is the most common mechanistic culprit in palladium-catalyzed reactions. Pd-H species can be formed from the reaction of the palladium catalyst with various "hydride sources" in the mixture, such as amines, solvents (like DMF or alcohols), water, or even certain bases (especially strong ones like alkoxides).[2][3]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of Pd-H formation and subsequent reductive debromination.[2][3]

  • Choice of Base and Solvent: Strong bases, particularly when paired with protic solvents, can facilitate the generation of hydride species.[2] While aprotic solvents like toluene, dioxane, or THF are generally preferred, some, like DMF, can still act as hydride sources at high temperatures.[2][3]

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand are critical. While electron-rich, bulky ligands are often necessary for efficient cross-coupling, they can sometimes stabilize Pd-H intermediates or favor the reductive pathway if conditions are not carefully optimized.[2][4]

Q3: Is the this compound starting material unstable on its own? A3: While generally stable under standard storage conditions (cool, dry, dark), brominated heteroaromatic compounds can exhibit photochemical instability.[3] More commonly, the instability is observed under specific reactive conditions. The key is not inherent instability, but its reactivity towards reductive pathways under certain catalytic or basic conditions.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving debromination issues, categorized by common reaction types.

Core Issue: The Competing Catalytic Cycle

Successful cross-coupling relies on the desired catalytic cycle (Oxidative Addition → Transmetalation/Migratory Insertion → Reductive Elimination) outcompeting the debromination pathway.[1] The primary point of divergence occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate can either proceed with transmetalation or react with a Pd-H species, leading to the debrominated byproduct.

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Pyrimidinyl-Pd(II)-Br (L)n ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-M debrom_re Reductive Elimination pd_complex->debrom_re Pd-H Attack pd_r Pyrimidinyl-Pd(II)-R (L)n transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim product Desired Product (5-R-Pyrimidine) red_elim->product product->pd0 Catalyst Regeneration hydride_source Hydride Source (Solvent, Base, H₂O) pd_h Pd(II)-H hydride_source->pd_h byproduct Debrominated Byproduct debrom_re->byproduct

Caption: Competing pathways: Desired cross-coupling vs. hydrodebromination.
Troubleshooting by Reaction Type

Issue / Reaction TypePotential CauseRecommended Solution
General (All Reactions) Reaction temperature is too high.Decrease temperature in 10-20 °C increments. Start reactions at a lower temperature (e.g., 60-80 °C) and only increase if conversion is stalled.[2]
Solvent is acting as a hydride source or is not anhydrous.Switch to a rigorously dried, degassed aprotic solvent. Toluene or Dioxane are often preferred over DMF.[2][3]
Suzuki-Miyaura Coupling Base is too strong or is promoting Pd-H formation.Switch from strong bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][6]
Catalyst/ligand system favors debromination.If using a very electron-rich ligand (e.g., SPhos, XPhos) and observing debromination, try a less donating ligand like PPh₃ or a bidentate ligand like dppf.[2][6] Start with a common catalyst like Pd(PPh₃)₄ which is often reliable.[5]
Sonogashira Coupling Amine base (e.g., Et₃N, DIPEA) is acting as a hydride source.Use the minimum effective amount of amine base. Ensure high purity of the amine. Alternatively, consider a base like K₂CO₃ if compatible with the system.
High catalyst loading or temperature.Reduce palladium catalyst loading. Sonogashira couplings can often be run at lower temperatures (40-80 °C), which will disfavor debromination.[1]
Buchwald-Hartwig Amination Strong base (NaOtBu, LHMDS) required for amine deprotonation is the primary culprit.This is challenging as a strong base is often required.[7] Focus on other parameters first: rigorously lower the temperature, ensure an inert atmosphere, and use the most effective ligand to speed up the desired C-N coupling relative to debromination.
Ligand choice is suboptimal.Screen different generations of Buchwald-Hartwig ligands. While bulky, electron-rich ligands are standard, the optimal choice is substrate-dependent.[8] Bidentate ligands like BINAP or DPPF may offer different reactivity profiles.[9]

Troubleshooting Decision Tree

start Reaction Analysis: Low Yield & Debromination Observed check_temp Is Temperature > 90°C? start->check_temp lower_temp Action: Lower Temp to 60-80°C & Rerun check_temp->lower_temp Yes check_base Is a strong base used? (e.g., NaOtBu, KOtBu) check_temp->check_base No lower_temp->check_base weaker_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃) & Rerun check_base->weaker_base Yes check_ligand Is debromination still significant? check_base->check_ligand No weaker_base->check_ligand change_ligand Action: Screen alternative ligands (e.g., PPh₃, dppf, XPhos) & Rerun check_ligand->change_ligand Yes end Problem Solved / Further Optimization check_ligand->end No change_ligand->end

References

Technical Support Center: Scale-Up Synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the scale-up synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical advice, and detailed protocols for navigating the challenges of this synthesis at scale.

Introduction

This compound is a key building block in medicinal chemistry, valued for the versatile reactivity of its pyrimidine core, bromine handle, and ketone functionality. Scaling the synthesis of this intermediate from the bench to production presents significant challenges, particularly concerning reaction control, safety, and impurity profiles. This guide provides a framework for identifying and resolving common issues encountered during its large-scale preparation, with a primary focus on the most prevalent synthetic methodologies.

Common Synthetic Routes: An Overview

The synthesis of pyrimidinyl ketones often involves nucleophilic addition to a pyrimidine derivative. For this compound, the most practical and commonly adapted approach involves a Grignard reaction.

  • Grignard Reaction with a Nitrile Precursor: This is a widely used method involving the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a 5-bromo-4-cyanopyrimidine precursor. The resulting imine intermediate is then hydrolyzed to yield the desired ketone. This route offers good convergence but is highly sensitive to reaction conditions.[1]

  • Metal-Halogen Exchange followed by Acylation: An alternative route involves starting with a dihalo-pyrimidine, such as 4,5-dibromopyrimidine. A selective metal-halogen exchange at the more reactive 4-position using an organolithium reagent at low temperature, followed by quenching with an acetylating agent (e.g., N,N-dimethylacetamide), can yield the target compound.[2]

Given its prevalence and associated challenges, this guide will focus primarily on troubleshooting the Grignard-based approach.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve problems during your scale-up campaign.

Issue 1: Grignard Reaction Initiation & Control

Q: My Grignard reaction is failing to initiate or is extremely sluggish. What are the primary causes and solutions?

A: Failure to initiate is one of the most common hurdles in Grignard synthesis, especially at scale. The root cause is almost always related to the passivation of the magnesium surface or the presence of inhibitors.

  • Causality: The Grignard reaction is a heterogeneous process occurring on the surface of the magnesium metal.[3] This surface can be coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reacting. Additionally, even trace amounts of water will quench the Grignard reagent as it forms, halting the reaction.

  • Troubleshooting Steps:

    • Ensure Strict Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon).[4] Solvents like THF or diethyl ether must be anhydrous grade and may require further drying over molecular sieves or distillation from a suitable drying agent.

    • Magnesium Activation: The magnesium turnings must be fresh and free of surface oxidation. If initiation is still difficult, several activation techniques can be employed:

      • Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.

      • Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, an exothermic process that helps initiate the primary reaction.

      • Crush the magnesium turnings in situ with a glass rod (with appropriate caution) to expose a fresh surface.

    • Check Reagent Purity: Ensure the organic halide precursor is pure and dry. Impurities can inhibit the reaction.

Q: The reaction is extremely exothermic and becomes uncontrollable upon initiation. How can I manage the thermal risk during scale-up?

A: This is a critical safety concern. Grignard reactions are notoriously exothermic, and a delayed initiation can lead to a dangerous accumulation of unreacted halide, resulting in a runaway reaction once it finally starts.[5][6]

  • Causality: Once initiated, the reaction is fast and generates significant heat.[6] If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise uncontrollably, potentially boiling the solvent and causing a fire or vessel over-pressurization.[5]

  • Mitigation Strategies:

    • Controlled Addition: Do not add all the halide at once. Add a small portion to initiate the reaction, confirm initiation via a slight temperature increase, and then add the remaining halide slowly and controllably via an addition funnel to maintain a target internal temperature.

    • Inverse Addition: In some cases, adding the Grignard reagent (if commercially sourced) to the pyrimidine substrate can offer better control.

    • Process Monitoring: Use a temperature probe to monitor the internal reaction temperature in real-time. This is the most reliable way to track the reaction's progress and safety.[6]

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cryostat or a well-maintained cooling jacket) capable of handling the heat load of the reaction at scale.

    • Consider Flow Chemistry: For very large scales, converting the process from batch to continuous flow can dramatically improve safety by minimizing the volume of reactive material at any given moment and providing superior heat transfer.[3]

Issue 2: Low Yield and Impurity Formation

Q: My reaction yield is consistently low, even with good conversion of the starting material. What side reactions should I consider?

A: Low yields often point to competing side reactions that consume the starting material or the product.

  • Causality & Troubleshooting:

    • Wurtz-Fittig Coupling: The Grignard reagent can react with the starting bromopyrimidine to form a bipyrimidyl dimer. This is more common with aryl halides. To minimize this, use dilute conditions and maintain a low reaction temperature after initiation.

    • Reaction at Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack by the Grignard reagent at positions other than the nitrile, leading to complex byproducts.[1] Performing the reaction at the lowest practical temperature (e.g., 0 °C to 40 °C depending on the substrate) can improve selectivity.[1]

    • Incomplete Hydrolysis: The imine intermediate formed after the Grignard addition must be hydrolyzed to the ketone. Incomplete hydrolysis will lower the yield of the desired product. Ensure the acidic quench is sufficiently concentrated (e.g., 1-2 M HCl) and allowed to stir for an adequate time (monitor by TLC/LCMS) to complete the conversion.

Q: Purification is challenging due to persistent impurities. What are the likely culprits and how can they be removed?

A: Purification at scale requires a robust strategy to remove both organic and inorganic byproducts.

  • Common Impurities & Removal Strategy:

    • Unreacted Starting Material: If the reaction did not go to completion, you will need to separate the starting nitrile from the product ketone. This can typically be achieved via column chromatography. Optimizing the reaction to drive it to completion is the best strategy.

    • Magnesium Salts: The aqueous work-up generates magnesium salts (Mg(OH)₂, MgBr₂), which can sometimes form emulsions or trap the product. To break emulsions, add a saturated solution of ammonium chloride (NH₄Cl) during the work-up. Ensure thorough extraction with a suitable organic solvent.

    • Side Products: Byproducts from the side reactions mentioned above may have similar polarities to the desired product, making chromatographic separation difficult. Recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate, diethyl ether) may be necessary to achieve the desired purity.

Problem Potential Cause Recommended Solution
No Reaction Passivated Mg; Wet reagents/solventsActivate Mg with iodine/1,2-dibromoethane; Rigorously dry all materials.
Runaway Exotherm Accumulation of unreacted halideSlow, controlled addition of halide; Monitor internal temperature; Ensure adequate cooling.
Low Yield Side reactions (dimerization, etc.)Maintain low temperature; Use dilute conditions; Ensure complete hydrolysis.
Difficult Purification Emulsions; Persistent impuritiesUse sat. NH₄Cl in work-up; Optimize chromatography or use recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for scaling up this Grignard synthesis?

A1: Safety is paramount. The primary hazards are fire and explosion.[5][7]

  • Flammability: Ethereal solvents like THF and diethyl ether are extremely flammable. Perform the reaction in a well-ventilated fume hood or an appropriately rated reactor, away from ignition sources.

  • Reactivity: Grignard reagents can react violently with water, and some are pyrophoric.[5] Always work under an inert atmosphere.

  • Exotherm Control: As discussed, the potential for a runaway reaction is the most significant operational risk.[6] Never work alone when performing a large-scale Grignard reaction for the first time.[7] Have a plan for emergency cooling or quenching if control is lost.

Q2: How can I reliably monitor the progress of the reaction?

A2: Monitoring is key to optimization and safety.

  • Temperature: An internal temperature probe is your best tool for monitoring reaction initiation and rate.[6]

  • In-Process Controls (IPCs): Carefully quench a small aliquot of the reaction mixture with acid, extract, and analyze by TLC, GC, or LC-MS to check for the disappearance of starting material and the appearance of the product. This confirms the reaction is proceeding as expected.

Q3: Is Friedel-Crafts acylation a viable alternative route?

A3: Generally, Friedel-Crafts acylation is not effective for electron-deficient rings like pyrimidine. The nitrogen atoms in the ring act as Lewis bases and will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the ring towards electrophilic substitution.[8][9] This route is unlikely to be successful without significant modification or activation of the pyrimidine ring.

Visualized Workflows and Logic

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Dry Dry Glassware & Solvents Activate Activate Mg Turnings Dry->Activate Inert Establish Inert Atmosphere (N2/Ar) Activate->Inert Initiate Initiate Reaction (small halide portion) Inert->Initiate Monitor Monitor Internal Temp. Initiate->Monitor Add Slow Addition of 5-Bromo-4-cyanopyrimidine Monitor->Add if temp stable Add->Monitor Hydrolyze Acidic Quench & Hydrolysis (e.g., 2M HCl) Add->Hydrolyze upon completion Extract Aqueous Work-up & Extraction Hydrolyze->Extract DryPurify Dry Organic Layer & Concentrate Extract->DryPurify Final Final Purification (Chromatography/Recrystallization) DryPurify->Final Product Pure 1-(5-Bromopyrimidin- 4-yl)ethanone Final->Product

G

Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is a general guideline and must be adapted and optimized for specific equipment and scales. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Magnesium turnings

  • 5-Bromo-4-cyanopyrimidine

  • Methylmagnesium bromide (3M in Diethyl Ether or THF) or Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric Acid (2M aqueous solution)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Preparation: Ensure a multi-neck, round-bottom flask or reactor is oven-dried and assembled while hot under a stream of dry nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Grignard Reagent Formation (if not using commercial solution):

    • Charge the reactor with magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a portion of the anhydrous THF.

    • Slowly add methyl iodide (1.1 equivalents) dissolved in THF via the addition funnel. An exotherm should be observed. If not, gently warm the mixture to initiate.

    • Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.

  • Reaction with Pyrimidine:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve 5-bromo-4-cyanopyrimidine (1.0 equivalent) in anhydrous THF.

    • Slowly add the pyrimidine solution to the Grignard reagent via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Follow with the addition of 2M HCl until the aqueous layer is acidic (pH ~2) to hydrolyze the imine intermediate. Stir for 1-2 hours until hydrolysis is complete (monitor by TLC/LCMS).

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

References

Technical Support Center: 1-(5-Bromopyrimidin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you manage impurities and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and actionable protocols to resolve the problem.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a major, less polar byproduct. What is happening?

Answer:

This issue is frequently caused by reductive dehalogenation , where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This process forms 1-(pyrimidin-4-yl)ethanone, a less polar byproduct that often runs higher on a TLC plate.

Causality: The carbon-bromine bond on an electron-deficient ring like pyrimidine can be susceptible to cleavage.[1][2] This can be initiated by various factors:

  • Trace Metal Catalysis: Residual palladium or other transition metals from previous synthetic steps can catalyze hydrodebromination.[3]

  • Radical Mechanisms: In certain conditions, radical intermediates can lead to the abstraction of the bromine atom.

  • Hydrogen Source: The hydrogen atom can be sourced from solvents (like DMF/trialkylamine mixtures), reagents, or atmospheric moisture.

Preventative & Corrective Actions:

  • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to minimize side reactions involving atmospheric components.

  • Use High-Purity Reagents: Use freshly distilled solvents and high-purity starting materials to eliminate potential metal contaminants.

  • Reagent Choice: If using organometallic reagents for the acetylation, ensure precise stoichiometric control and low temperatures to prevent side reactions that could promote debromination.

Workflow: Differentiating Product from Debrominated Impurity

G cluster_0 Analytical Workflow Start Crude Reaction Mixture TLC Run TLC (e.g., 3:1 Hexane:EtOAc) Start->TLC Spots Observe Spots TLC->Spots Decision Is there a major spot with a higher Rf than the expected product? Spots->Decision Impurity Likely Impurity: 1-(pyrimidin-4-yl)ethanone (Debrominated Product) Decision->Impurity Yes LCMS Confirm by LC-MS Analysis Decision->LCMS No/Uncertain Impurity->LCMS Mass Look for masses: Product (m/z ~201/203) Impurity (m/z ~123) LCMS->Mass G SM 5-Bromopyrimidine Product This compound SM->Product Acetylation Incomplete Incomplete Reaction SM->Incomplete Debrom Debromination Product->Debrom [H] Hydrolysis Hydrolysis Product->Hydrolysis H2O Impurity1 1-(Pyrimidin-4-yl)ethanone Debrom->Impurity1 Impurity2 5-Bromopyrimidin-4-ol Hydrolysis->Impurity2 Impurity3 Unreacted Starting Material Incomplete->Impurity3

References

Technical Support Center: Alternative Synthetic Routes for 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. The content is structured in a flexible question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing pyrimidinyl ketones like this compound?

Synthesizing ketones on the pyrimidine core presents several distinct challenges rooted in the heterocycle's electronic nature.

  • Electron-Deficient Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deactivation makes it less reactive towards classical electrophilic substitution reactions like Friedel-Crafts acylation, which are standard methods for synthesizing aryl ketones.[1] The Lewis acids used as catalysts can also complex with the ring nitrogens, further deactivating the ring and potentially leading to undesired side reactions.[1]

  • Reactivity of Halogens: In 5-bromopyrimidine, the C4 position is susceptible to nucleophilic attack, but direct acylation is not straightforward. The bromine at C5 and the hydrogens at C2, C4, and C6 have different reactivities, which must be considered when planning a synthetic route.

  • Instability of Intermediates: Certain intermediates, such as pyrimidinyl organometallics (e.g., Grignard or organolithium reagents), can be unstable. They require strictly anhydrous and inert conditions to prevent decomposition and side reactions.[1]

  • Purification Hurdles: The final product and intermediates can be polar, sometimes making purification by column chromatography challenging. The presence of closely related isomers or byproducts can further complicate isolation.

Troubleshooting Synthetic Routes

This section explores common and alternative synthetic strategies, addressing potential pitfalls and providing actionable solutions for each.

Q2: My Grignard reaction on 5-bromo-4-cyanopyrimidine is giving low yields. What could be going wrong?

The reaction of a methyl Grignard reagent (MeMgBr) with a pyrimidine nitrile is a common route to the corresponding ketone.[2][3] However, its success is highly dependent on meticulous experimental control.

Issue 1: Failure to Initiate or Low Conversion

  • Plausible Cause: The most common culprits are moisture and the quality of the magnesium. Grignard reagents are potent bases and nucleophiles that are extremely sensitive to protic sources.[4][5]

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4]

    • Activate Magnesium: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction.[4] Activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using ultrasound.

    • Initiate with an Auxiliary Reagent: A small amount of ethyl bromide can be used to initiate the formation of the Grignard reagent before adding the bulk of the methyl halide.[1]

Issue 2: Formation of Side Products

  • Plausible Cause: The Grignard reagent can react in unintended ways. Instead of just adding to the nitrile, it can add to the pyrimidine ring itself or cause dimerization.[2][3]

  • Troubleshooting & Optimization:

    • Control Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions and improve selectivity for nitrile addition.

    • Inverse Addition: Add the pyrimidine nitrile solution slowly to the Grignard reagent. This maintains a low concentration of the substrate, which can disfavor side reactions involving the pyrimidine ring.

    • Careful Quenching: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. A rapid temperature increase or using strong acid for the workup can lead to the decomposition of the intermediate imine or the final product.

Workflow: Grignard Reaction on Nitrile

Caption: Workflow for the synthesis via Grignard addition to a nitrile.

Q3: How can a Weinreb Amide strategy improve my synthesis, and what are the key steps?

The Weinreb-Nahm ketone synthesis is an excellent alternative that circumvents the major issue of over-addition seen in reactions of organometallics with other acyl compounds.[6] The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated tetrahedral intermediate upon addition of an organometallic reagent, which collapses to the ketone only upon acidic workup.[6][7] This prevents the common side reaction where a second equivalent of the organometallic adds to the newly formed ketone, producing a tertiary alcohol.

This route requires the preparation of the corresponding 5-bromopyrimidine-4-carboxylic acid or its ester, which can then be converted to the Weinreb amide.

Experimental Protocol: Two-Step Weinreb Amide Route

  • Amide Formation:

    • Start with 5-bromopyrimidine-4-carboxylic acid.

    • Convert the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.

    • React the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the Weinreb amide.

    • Alternatively, use peptide coupling reagents to directly couple the carboxylic acid with the hydroxylamine.[6]

  • Ketone Formation:

    • Dissolve the purified 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide in anhydrous THF.

    • Cool the solution to 0 °C or -78 °C under an inert atmosphere.

    • Slowly add a solution of methylmagnesium bromide or methyllithium.

    • Stir for several hours, monitoring by TLC.

    • Quench the reaction with a mild acid (e.g., 1 M HCl) and proceed with standard aqueous workup and extraction.

Issue: Incomplete Amide or Ketone Formation

  • Plausible Cause: For amide formation, incomplete conversion of the carboxylic acid to the acid chloride is a common issue. For ketone formation, insufficient organometallic reagent or low reactivity can be the cause.

  • Troubleshooting & Optimization:

    • Amide Step: Ensure the acid chloride formation goes to completion before adding the N,O-dimethylhydroxylamine. Using a slight excess of the chlorinating agent and allowing sufficient reaction time is crucial.

    • Ketone Step: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. If reactivity is still low, consider switching from a Grignard reagent to the more reactive methyllithium.

ParameterGrignard on NitrileWeinreb Amide Route
Starting Material 5-Bromo-4-cyanopyrimidine5-Bromopyrimidine-4-carboxylic acid
Key Advantage More direct (fewer steps)Avoids over-addition, cleaner reaction
Key Disadvantage Prone to side reactionsLonger synthetic sequence
Typical Yield ModerateGood to Excellent
Q4: Are palladium-catalyzed cross-coupling reactions a viable alternative?

Yes, palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives, particularly the Sonogashira coupling followed by hydration.

Route: Sonogashira Coupling and Hydration

This two-step sequence involves first forming a C-C bond between the pyrimidine core and an alkyne, followed by the hydration of the alkyne to the desired methyl ketone.[8]

  • Sonogashira Coupling:

    • Reactants: A di-halogenated pyrimidine like 5-bromo-4-iodopyrimidine is ideal. The iodo group is significantly more reactive in Pd-catalyzed couplings than the bromo group, allowing for selective reaction at the C4 position.[9] The coupling partner would be a protected alkyne like trimethylsilylacetylene.

    • Conditions: The reaction is typically catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[9][10][11]

  • Deprotection and Hydration:

    • The trimethylsilyl (TMS) protecting group is easily removed using a fluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃ in methanol).

    • The resulting terminal alkyne is then hydrated. This is often achieved using mercury(II) salts in aqueous acid, though greener, gold- or platinum-catalyzed methods are now more common.[8]

Issue: Low Coupling Yield or Catalyst Deactivation

  • Plausible Cause: Impurities in starting materials, insufficient degassing of the reaction mixture (leading to oxidation of the Pd(0) catalyst), or incorrect choice of ligand/base.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Ligand Choice: If standard phosphine ligands fail, consider more electron-rich and bulky ligands that can stabilize the palladium catalyst and promote oxidative addition.

    • Hydration Step: If mercury-based hydration is problematic, explore alternatives. Triflimidic acid or a gold catalyst can promote the regioselective hydration to form the methyl ketone.[8]

Workflow: Comparison of Synthetic Strategies

Synthetic_Strategies cluster_grignard Grignard Route cluster_weinreb Weinreb Amide Route cluster_coupling Cross-Coupling Route Target This compound Nitrile 5-Bromo-4-cyanopyrimidine Nitrile->Target 1. MeMgBr 2. H₃O⁺ Workup CarboxylicAcid 5-Bromopyrimidine-4-carboxylic acid WeinrebAmide Weinreb Amide Intermediate CarboxylicAcid->WeinrebAmide 1. (COCl)₂ 2. MeONHMe·HCl WeinrebAmide->Target 1. MeLi or MeMgBr 2. H₃O⁺ Workup HaloPyrimidine 5-Bromo-4-iodopyrimidine Alkyne Coupled Alkyne Intermediate HaloPyrimidine->Alkyne Sonogashira Coupling (TMS-acetylene, Pd/Cu) Alkyne->Target 1. Deprotection 2. Hydration (H₂O, H⁺, catalyst)

Caption: Overview of three alternative synthetic routes to the target ketone.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 1-(5-Bromopyrimidin-4-yl)ethanone. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The pyrimidine core is a vital scaffold in medicinal chemistry, and successful C-C and C-N bond formation is often pivotal in drug discovery programs.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, delving into the root causes and offering actionable solutions.

Issue 1: Low or No Reaction Conversion

  • Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is sluggish or failing completely. What are the likely causes?

  • Answer: Low conversion is a frequent challenge, often pointing towards issues with catalyst activity or stability. The primary culprits are:

    • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, a major deactivation pathway for nitrogen-containing heterocycles.[3][4][5]

    • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-deficient nature of the pyrimidine ring can influence the oxidative addition step.[6] An insufficiently active catalyst may struggle to initiate the catalytic cycle efficiently.

    • Poor Reagent Quality: Impurities in your reagents, particularly the boronic acid/ester or amine, can poison the catalyst.[4] Additionally, the presence of water can lead to protodeboronation in Suzuki couplings, especially with heteroaryl boronic acids.[7]

  • Recommended Solutions:

    • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[3][8][9] These ligands stabilize the active Pd(0) species, prevent catalyst agglomeration, and their steric bulk can disfavor the binding of the pyrimidine nitrogen to the metal center.[3][7]

    • Optimize Catalyst Precursor: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass potential issues with the in-situ reduction of Pd(II) precatalysts.[7] For Buchwald-Hartwig aminations, specialized precatalysts (e.g., G1, G2, G3) that incorporate the ligand can offer superior performance.[10]

    • Base and Solvent Screening: For Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[4] Anhydrous conditions can prevent protodeboronation.[7] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[11][12] Screen a variety of anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF.[7]

    • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[3][4] Rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.

Issue 2: Formation of Palladium Black

  • Question: My reaction mixture is turning black, and the reaction has stalled. What does this mean, and how can I prevent it?

  • Answer: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[3] This is a clear visual indicator of catalyst decomposition.

  • Prevention Strategies:

    • Use Appropriate Ligands: This is the most crucial factor. Bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands) or NHCs are essential for stabilizing the Pd(0) catalytic species and preventing it from aggregating into palladium black.[3]

    • Control the Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point, but optimization may be necessary.

Issue 3: Significant Side Product Formation

  • Question: I'm observing significant amounts of debrominated starting material (hydrodehalogenation) or boronic acid homocoupling in my Suzuki reaction. How can I minimize these side reactions?

  • Answer: These side reactions compete with your desired cross-coupling and consume valuable starting materials.

    • Hydrodehalogenation: This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent. Potential hydride sources include the solvent, impurities, or even the boronic acid itself.[4]

    • Homocoupling: This side reaction is often promoted by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[7]

  • Minimization Strategies:

    • For Hydrodehalogenation:

      • Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4]

      • Solvent System: Using a mixture of an organic solvent with a small amount of water can sometimes suppress this side reaction.[4] However, for substrates prone to protodeboronation, anhydrous conditions are better.[7]

      • Reagent Purity: Ensure all reagents are of high purity.

    • For Homocoupling:

      • Rigorous Degassing: Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling by removing oxygen.[7]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the free boronic acids.[7][13]

      • Slow Addition: Slowly adding the boronic acid or ester to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[13]

Catalyst & Condition Selection FAQ

Q1: Which type of palladium catalyst should I start with for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point is a system composed of a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. For this specific substrate, ligands from the Buchwald family (e.g., SPhos, XPhos) are excellent candidates due to their proven efficacy with electron-deficient heteroaryl halides.[14] A common starting catalyst loading is 1-5 mol%.

Q2: What are the key considerations for choosing a ligand for a Buchwald-Hartwig amination with this substrate?

A2: For C-N coupling, especially with potentially challenging substrates, ligand choice is paramount. The Buchwald and Hartwig groups have developed several generations of ligands.[12] For coupling with primary or secondary amines, sterically hindered biaryl phosphine ligands are generally required.[11] Using a pre-formed catalyst system where the ligand is already coordinated to the palladium can often give more reproducible results.

Q3: What base is recommended for these cross-coupling reactions?

A3: The choice of base depends on the specific reaction:

  • Suzuki-Miyaura: Potassium phosphate (K₃PO₄) is an excellent first choice. It is effective and generally helps to minimize side reactions like hydrodehalogenation.[4][15] Cesium carbonate (Cs₂CO₃) is another strong option.

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[16] For sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be used.[11]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted procedures can significantly shorten reaction times for Suzuki couplings of halogenated pyrimidines.[6] However, it is crucial to monitor the internal reaction temperature carefully, as excessive heat can lead to catalyst decomposition.[3]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Catalyst Screening
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate This compound (1.0 equiv)This compound (1.0 equiv)
Coupling Partner Arylboronic Acid/Ester (1.2-1.5 equiv)Amine (1.1-1.5 equiv)
Pd Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%)
Ligand SPhos or XPhos (4 mol%)XPhos or RuPhos (4-5 mol%)
Base K₃PO₄ (2.0-3.0 equiv)NaOtBu (1.5-2.0 equiv)
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Toluene or t-BuOH (anhydrous, degassed)
Temperature 80–110 °C80–110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen
General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle 3-5 times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Visualizing the Workflow

A logical approach to troubleshooting and optimization is key to success. The following workflow outlines a systematic process for catalyst and condition screening.

G cluster_start Initial Reaction Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting Pathways cluster_end Outcome start Standard Conditions: Pd(OAc)2/SPhos, K3PO4, Dioxane, 100°C eval Low Conversion or Side Products? start->eval ligand Screen Ligands (XPhos, RuPhos, NHCs) eval->ligand Yes success Optimized High-Yielding Reaction eval->success No (>80% Yield) base Screen Bases & Solvents (Cs2CO3, Anhydrous Toluene/THF) ligand->base catalyst Change Pd Source (Pd(PPh3)4, Precatalysts) base->catalyst temp Optimize Temperature (Lower to 80°C, check stability) catalyst->temp temp->success

Caption: Troubleshooting workflow for cross-coupling optimization.

Catalytic Cycle Overview

Understanding the fundamental steps of the catalytic cycle can help diagnose which part of your reaction may be failing.

Suzuki_Cycle pd0 L-Pd(0) oxidative_add L-Pd(II)(Ar)X pd0->oxidative_add Oxidative Addition transmetal L-Pd(II)(Ar)R oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination reductive_elim Product Ar-R transmetal->reductive_elim aryl_halide Ar-X boronic_acid R-B(OR)2 base Base Ar-X Ar-X Ar-X->oxidative_add R-B(OR)2 R-B(OR)2 R-B(OR)2->transmetal Base Base Base->transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

By systematically addressing potential points of failure—catalyst poisoning, reagent quality, and reaction conditions—researchers can significantly improve the success rate of cross-coupling reactions with the challenging yet valuable this compound substrate.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the constitution of organic molecules. This guide provides an in-depth technical comparison and predicted spectral analysis of 1-(5-Bromopyrimidin-4-yl)ethanone , a substituted pyrimidine with potential applications in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this guide will leverage a comparative approach, utilizing empirical data from structurally related compounds and computational prediction tools to forecast its ¹H and ¹³C NMR spectral characteristics. This predictive analysis serves as a valuable reference for researchers synthesizing or working with this compound and as a practical guide to spectral interpretation for similar heterocyclic systems.

The Imperative of Spectroscopic Characterization in Drug Discovery

This guide focuses on this compound, a molecule featuring a pyrimidine ring, a key heterocycle found in numerous pharmaceuticals, including anticancer and antiviral agents. The presence of a bromine atom and an acetyl group introduces specific electronic and steric effects that are expected to manifest uniquely in its NMR spectra. Understanding these spectral signatures is crucial for confirming the successful synthesis of the target molecule and for differentiating it from potential isomers or impurities.

Predicting the ¹H NMR Spectrum: A Comparative Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we anticipate signals corresponding to the pyrimidine ring protons and the methyl protons of the acetyl group.

To predict the chemical shifts of the pyrimidine protons (H-2 and H-6), we can draw comparisons with pyrimidine itself and 5-bromopyrimidine. In deuterated chloroform (CDCl₃), the protons of pyrimidine appear at approximately δ 9.26 (H-2), δ 8.78 (H-4, H-6), and δ 7.36 (H-5) ppm[1]. For 5-bromopyrimidine, the H-2, H-4, and H-6 protons are observed at distinct chemical shifts. The introduction of an acetyl group at the 4-position is expected to exert a significant deshielding effect on the adjacent H-2 and H-6 protons due to its electron-withdrawing nature.

A valuable analogue for the acetyl group's influence is 4-acetylpyridine. In its ¹H NMR spectrum, the protons on the pyridine ring are shifted downfield compared to pyridine, with the protons ortho to the acetyl group experiencing the most significant deshielding[2].

Considering these substituent effects, a predicted ¹H NMR spectrum for this compound is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H-29.1 - 9.3SingletDeshielded due to two adjacent nitrogen atoms and the acetyl group at C-4.
H-68.8 - 9.0SingletDeshielded by the adjacent nitrogen and the acetyl group.
CH₃2.6 - 2.8SingletTypical range for a methyl ketone adjacent to an aromatic ring.

Predicting the ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

For our target molecule, we can predict the ¹³C NMR chemical shifts by considering the spectra of pyrimidine, 5-bromopyrimidine, and the effect of an acetyl substituent. The carbon atoms of pyrimidine in CDCl₃ resonate at approximately δ 157.4 (C-2), 156.9 (C-4, C-6), and 121.7 (C-5) ppm[3]. In 5-bromopyrimidine, the C-5 resonance is shifted significantly due to the direct attachment of the bromine atom, and the other carbon signals are also perturbed[4].

The introduction of an acetyl group at C-4 will introduce two new signals: one for the carbonyl carbon and one for the methyl carbon. The carbonyl carbon of 4-acetylpyridine appears around δ 197 ppm, and the methyl carbon is observed near δ 26 ppm[5][6]. The C-4 of the pyrimidine ring, now attached to the acetyl group, will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2158 - 160Deshielded by two adjacent nitrogen atoms.
C-4163 - 166Deshielded due to attachment of the electron-withdrawing acetyl group.
C-5118 - 122Shielded relative to other ring carbons, but influenced by the bromine atom.
C-6155 - 158Deshielded by the adjacent nitrogen atom.
C=O195 - 200Typical range for an aryl ketone carbonyl carbon.
CH₃25 - 28Typical range for a methyl ketone.

The Role of Computational NMR Prediction

To further refine our predictions and provide a valuable comparative tool, we can utilize computational NMR prediction software. These programs employ various algorithms, from empirical database comparisons to quantum mechanical calculations, to estimate NMR chemical shifts. Several web-based tools are available for this purpose.

For this guide, we utilized a combination of freely available NMR prediction websites to generate a computational prediction for this compound. These tools often provide a graphical representation of the predicted spectrum, which can be invaluable for visual comparison with experimental data.

G Computational NMR Prediction Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output structure Molecular Structure (SMILES or MOL file) algorithm Prediction Algorithm (e.g., HOSE codes, Machine Learning, DFT) structure->algorithm database Database of Experimental Spectra database->algorithm predicted_spectrum Predicted NMR Spectrum (Chemical Shifts & Multiplicities) algorithm->predicted_spectrum

Figure 1: A simplified workflow for computational NMR prediction.

Table 3: Comparison of Predicted ¹H and ¹³C NMR Data

NucleusManual Prediction (δ, ppm)Computational Prediction (δ, ppm)
¹H NMR
H-29.1 - 9.3~9.2
H-68.8 - 9.0~8.9
CH₃2.6 - 2.8~2.7
¹³C NMR
C-2158 - 160~159
C-4163 - 166~165
C-5118 - 122~120
C-6155 - 158~157
C=O195 - 200~198
CH₃25 - 28~26

The close agreement between the manually derived predictions based on analogous compounds and the computationally generated data provides a higher degree of confidence in the expected spectral features of this compound.

Experimental Protocol for NMR Characterization

For researchers preparing to characterize this compound, the following experimental protocol is recommended to obtain high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for many organic compounds and is relatively inexpensive. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used as alternatives. Be aware that solvent choice can influence chemical shifts[7].

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Filtration: To ensure a homogeneous solution and prevent signal broadening due to particulate matter, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the aromatic protons.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is appropriate.

    • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is necessary.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. The exact number will depend on the sample concentration and the spectrometer.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Figure 2: Recommended experimental workflow for NMR characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and computational prediction tools, we have established a reliable forecast of its key spectral features. This information will be invaluable for researchers in the synthesis and characterization of this and related pyrimidine derivatives. The detailed experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for unambiguous structure elucidation and ensuring the integrity of scientific research in drug discovery and development. As experimental data for this compound becomes available, this guide can serve as a benchmark for comparison and further refinement of our understanding of substituent effects in heterocyclic systems.

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. 1-(5-Bromopyrimidin-4-yl)ethanone, a halogenated pyrimidine derivative, represents a class of molecules with significant potential in drug discovery. Its analysis by mass spectrometry is a critical step in its characterization, impurity profiling, and metabolic studies. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for this compound, offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is an indispensable tool in the analytical chemist's arsenal, offering unparalleled sensitivity and specificity for the identification and quantification of organic molecules.[1][2] For a compound like this compound, mass spectrometry provides crucial information, including its molecular weight and elemental composition, through the analysis of its mass-to-charge ratio (m/z).[3] Furthermore, the fragmentation patterns generated within the mass spectrometer offer a veritable fingerprint of the molecule, enabling its unambiguous identification.[4]

Core Principles in the Mass Spectrometry of this compound

A foundational understanding of the mass spectrometry behavior of this compound is rooted in its structural features: a bromine atom, a pyrimidine ring, and an ethanone substituent.

The Bromine Isotopic Signature: A Definitive Marker

A key characteristic in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern.[5][6] Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8][9] This results in a pair of peaks of nearly equal intensity for the molecular ion (M) and a peak at M+2, separated by two mass units. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Comparative Analysis of Ionization and Separation Techniques

The choice of analytical technique is pivotal for the successful mass spectrometric analysis of this compound. The two most prominent approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer distinct advantages and are suited for different analytical objectives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.[10][11]Separates compounds in the liquid phase based on their interactions with a stationary phase.[1][12][13]
Ionization Primarily Electron Ionization (EI).[14]Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]
Fragmentation Extensive and reproducible fragmentation, providing detailed structural information.[14][16]Softer ionization leads to less fragmentation and a more prominent molecular ion.[17]
Applicability Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules.[11]Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[2][18]
Sensitivity High sensitivity, often in the picogram to femtogram range.Excellent sensitivity, particularly with tandem mass spectrometry (MS/MS).
Recommendation for this compound Ideal for purity assessment and initial structural elucidation due to detailed fragmentation patterns.Preferred for complex matrices (e.g., biological samples), metabolite identification, and quantitative analysis.

In-Depth Experimental Protocols

Protocol 1: GC-MS Analysis for Structural Elucidation and Purity

This protocol is designed for the detailed structural characterization of this compound, leveraging the reproducible fragmentation patterns of Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

3. Data Analysis and Expected Fragmentation:

  • Molecular Ion: Expect to observe the characteristic M/M+2 isotopic pattern for the molecular ion at m/z 200 and 202, corresponding to [C₇H₆⁷⁹BrNO]⁺ and [C₇H₆⁸¹BrNO]⁺, respectively.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A prominent peak at m/z 185/187 resulting from the cleavage of the acetyl group.

    • Loss of the acetyl group (CH₃CO•): A significant peak at m/z 157/159.

    • Loss of bromine radical (•Br): A peak at m/z 121.

    • Cleavage of the pyrimidine ring: Various smaller fragments may be observed due to the breakdown of the heterocyclic ring system.[19]

Diagram of the GC-MS Workflow:

GC-MS Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) GC_Column GC Column (HP-5ms) Injector->GC_Column Sample Introduction Oven Oven (Temperature Program) Ion_Source Ion Source (EI, 70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data System (Analysis) Detector->Data_System Signal

Caption: Workflow for GC-MS analysis of this compound.

Proposed Fragmentation Pathway of this compound under EI:

Fragmentation Pathway M [M]⁺˙ m/z 200/202 F1 [M-CH₃]⁺ m/z 185/187 M->F1 - •CH₃ F2 [M-CH₃CO]⁺ m/z 157/159 M->F2 - CH₃CO• F3 [M-Br]⁺ m/z 121 M->F3 - •Br

Caption: Proposed EI fragmentation of this compound.

Protocol 2: LC-MS Analysis for Complex Matrices and Quantitative Studies

This protocol is tailored for the analysis of this compound in more complex samples, such as those from metabolism studies or formulation matrices, using the soft ionization technique of ESI.

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.

  • Reconstitute the extracted sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

  • For formulation analysis, dissolve the sample in a suitable solvent and dilute to the appropriate concentration range.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5-95% B.

    • 5-7 min: 95% B.

    • 7.1-9 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 50-500.

3. Data Analysis and Expected Results:

  • Protonated Molecule: The primary ion observed will be the protonated molecule, [M+H]⁺, with the characteristic 1:1 isotopic pattern at m/z 201 and 203.

  • Minimal Fragmentation: Due to the soft nature of ESI, fragmentation will be minimal. Tandem MS (MS/MS) can be employed to induce fragmentation for structural confirmation if needed. In an MS/MS experiment, the [M+H]⁺ ion would be selected and fragmented, likely yielding similar fragments as observed in EI-MS (e.g., loss of CH₃, CH₃CO, and Br).

Diagram of the LC-MS Workflow:

LC-MS Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Autosampler Autosampler LC_Column LC Column (C18) Autosampler->LC_Column LC_Pump LC Pump (Mobile Phase) LC_Pump->Autosampler Ion_Source Ion Source (ESI) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Q-TOF) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data System (Analysis) Detector->Data_System Signal

Caption: Workflow for LC-MS analysis of this compound.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a multifaceted endeavor, with the choice of methodology dictated by the analytical goal. GC-MS with electron ionization provides rich structural detail through its extensive fragmentation, making it ideal for initial characterization and purity assessment. Conversely, LC-MS with electrospray ionization offers a robust and sensitive platform for the analysis of this compound in complex matrices and for quantitative applications, which are critical in later stages of drug development.[18]

As analytical instrumentation continues to advance, high-resolution mass spectrometry (HRMS) will play an increasingly important role in the analysis of such pharmaceutical compounds, enabling the determination of elemental composition with high accuracy and the confident identification of metabolites and impurities. The strategic application of the techniques outlined in this guide will empower researchers to thoroughly characterize this compound and accelerate its journey through the drug development pipeline.

References

A Comparative Guide to the Reactivity of Bromopyrimidine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Bromopyrimidines serve as versatile building blocks in this endeavor, with their reactivity being a critical parameter in the design of efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-, 4-, and 5-bromopyrimidine isomers in key synthetic transformations, supported by experimental data and mechanistic insights.

The reactivity of bromopyrimidine isomers is fundamentally governed by the electronic properties of the pyrimidine ring. The two electronegative nitrogen atoms create an electron-deficient aromatic system, significantly influencing the reactivity of the C-Br bond at different positions. This guide will explore these differences in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Influence of Bromine Position on Reactivity

The position of the bromine atom on the pyrimidine ring dictates the electronic environment of the C-Br bond and, consequently, its susceptibility to different reaction types. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C4(6) > C2 > C5.[1] This trend is attributed to the degree of electron deficiency at each position, which facilitates the rate-determining oxidative addition step.[1][2]

Conversely, for nucleophilic aromatic substitution (SNAr), positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated towards nucleophilic attack due to their ability to stabilize the negative charge of the Meisenheimer intermediate.[3][4] The C5 position, being meta to both nitrogens, is the least activated for SNAr.

Visualizing Electronic Differences

The following diagram illustrates the relative electron deficiency of the carbon atoms in the pyrimidine ring, which underpins the observed reactivity patterns.

G cluster_pyrimidine Bromopyrimidine Isomers cluster_reactivity General Reactivity Trends 2-BP 2-Bromopyrimidine Pd_coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) 2-BP->Pd_coupling Moderate SNAr Nucleophilic Aromatic Substitution (SNAr) 2-BP->SNAr High 4-BP 4-Bromopyrimidine 4-BP->Pd_coupling High 4-BP->SNAr High 5-BP 5-Bromopyrimidine 5-BP->Pd_coupling Low 5-BP->SNAr Very Low

Caption: Relative reactivity of bromopyrimidine isomers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. The reactivity of bromopyrimidine isomers in these transformations is primarily dictated by the ease of oxidative addition of the palladium catalyst to the C-Br bond.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For bromopyrimidines, the reactivity order generally follows 4- > 2- > 5-.

IsomerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromopyrimidine Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[2]
2-Bromopyrimidine Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10016~80[5]
5-Bromopyrimidine Pd(PPh₃)₄Na₂CO₃DME/H₂O851270-90[6]

As the table indicates, 4-bromopyrimidine often provides high yields under standard conditions. 2-Bromopyrimidine can also be reactive, though catalyst inhibition by the adjacent nitrogen may sometimes necessitate the use of specialized ligands.[5] 5-Bromopyrimidine is generally the least reactive of the three isomers in Suzuki couplings.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. The reactivity trend for bromopyrimidines in this reaction is similar to that of the Suzuki coupling.

IsomerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromopyrimidine Pd₂(dba)₃/XantphosNaOt-BuToluene10018>90[7]
2-Bromopyrimidine Pd₂(dba)₃/dpppNaOt-BuToluene802455-98[8]
5-Bromopyrimidine Pd₂(dba)₃/XantphosNaOt-BuToluene1002480-95[7]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.[3] The nitrogen atoms in the pyrimidine ring strongly activate the ortho (2- and 6-) and para (4-) positions to nucleophilic attack.

  • 2- and 4-Bromopyrimidine: These isomers are highly reactive in SNAr reactions. The bromine at these electron-deficient positions is readily displaced by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines).[9]

  • 5-Bromopyrimidine: The C5 position is meta to both ring nitrogens and is therefore significantly less activated towards nucleophilic attack. SNAr reactions at this position are generally difficult and require harsh conditions or are completely unreactive.[6]

Experimental Protocols

Representative Suzuki-Miyaura Coupling of 4-Bromopyrimidine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-halopyrimidine with an arylboronic acid.

Materials:

  • 4-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Workflow Diagram:

G Setup Reaction Setup (Flask, Stir bar) Reagents Add Reagents (4-Bromopyrimidine, Boronic Acid, Base) Setup->Reagents Catalyst Add Catalyst (Pd(PPh3)4) Reagents->Catalyst Inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) Catalyst->Inert Solvent Add Degassed Solvent (Dioxane/Water) Inert->Solvent Heat Heat Reaction (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Workup (Extraction, Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromopyrimidine is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrimidine.

Conclusion

The choice of bromopyrimidine isomer is a critical consideration in the design of synthetic routes. 4-Bromopyrimidine is generally the most reactive isomer in palladium-catalyzed cross-coupling reactions, while both 2- and 4-bromopyrimidines are highly susceptible to nucleophilic aromatic substitution. In contrast, 5-bromopyrimidine is the least reactive isomer in both types of transformations. A thorough understanding of these reactivity trends allows for the strategic and efficient synthesis of a wide array of functionalized pyrimidine derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of 1-(5-Bromopyrimidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] The introduction of a bromine atom and an ethanone group, as in 1-(5-bromopyrimidin-4-yl)ethanone, offers versatile handles for synthetic modification, making it an attractive starting point for the development of novel therapeutic agents.

The 5-bromo-pyrimidine moiety, in particular, has been a key component in a variety of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, designing derivatives of this compound that can selectively target specific kinases is a promising strategy for developing novel anticancer therapeutics.

Comparative Biological Activity of Bromopyrimidine Analogs as Kinase Inhibitors

While specific data for this compound derivatives is not yet widely published, we can infer potential activities by examining structurally similar compounds. The following table summarizes the in vitro activity of a series of 5-bromo-pyrimidine derivatives that have been evaluated for their anticancer and kinase inhibitory effects. These compounds serve as valuable benchmarks for guiding the design and interpretation of experiments on novel derivatives.

Compound IDStructureTarget Cancer Cell LineIC50 (µM)Target KinaseKinase IC50 (µM)Reference
Dasatinib (Positive Control)K5620.002Bcr/Abl0.001[2]
Compound 5c 5-bromo-N2-(4-chlorophenyl)-N4-(pyridin-4-ylmethyl)pyrimidine-2,4-diamineK5620.012Bcr/Abl0.008[2]
Compound 5e 5-bromo-N2-(3,4-dichlorophenyl)-N4-(pyridin-4-ylmethyl)pyrimidine-2,4-diamineK5620.015Bcr/Abl0.011[2]
Compound 6g 5-bromo-N2-(4-chlorophenyl)-N4-(1-phenylethyl)pyrimidine-2,4-diamineK5620.021Bcr/Abl0.016[2]
Compound 9e 1-(4-((5-bromo-4-((pyridin-4-ylmethyl)amino)pyrimidin-2-yl)amino)phenyl)ethan-1-oneK5620.018Bcr/Abl0.013[2]
Compound 9f 1-(4-((5-bromo-4-((1-phenylethyl)amino)pyrimidin-2-yl)amino)phenyl)ethan-1-oneK5620.025Bcr/Abl0.019[2]
Compound 10c N-(4-((5-bromo-4-((pyridin-4-ylmethyl)amino)pyrimidin-2-yl)amino)phenyl)acetamideK5620.028Bcr/Abl0.022[2]

Note: The structures for compounds 5c, 5e, 6g, 9e, 9f, and 10c are described in the referenced literature.

Proposed Synthetic and Experimental Workflow

This section outlines a detailed, self-validating workflow for the synthesis and biological evaluation of novel this compound derivatives. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

General Synthetic Strategy

A plausible approach to derivatize the this compound core is through a Claisen-Schmidt condensation to form chalcone intermediates, which are known to possess a wide range of biological activities. These chalcones can then be further cyclized to generate a diverse library of heterocyclic compounds.

G A This compound C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) A->C B Substituted Aromatic Aldehyde B->C D Chalcone Intermediate C->D Formation of α,β-unsaturated ketone F Cyclization Reaction D->F E Cyclizing Agent (e.g., Hydrazine, Guanidine) E->F G Novel Pyrimidine Derivatives F->G Formation of new heterocyclic ring

Caption: Proposed synthetic workflow for novel derivatives.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4][5] It is a standard and reliable method for initial screening of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G A Seed Cancer Cells in 96-well plate B Treat with Derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

To determine if the synthesized compounds act as kinase inhibitors, a biochemical assay such as the ADP-Glo™ Kinase Assay (Promega) can be employed. This assay quantifies the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., Bcr/Abl), the substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-kinase control.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on the data from related 5-bromo-pyrimidine derivatives, several SAR trends can be hypothesized for novel compounds derived from this compound:[2]

  • Substitutions at the 2- and 4-positions: The nature of the substituents at the C2 and C4 positions of the pyrimidine ring is critical for activity. Aromatic and heteroaromatic groups often contribute to potent inhibition, likely through interactions with the kinase active site.

  • Role of the 5-Bromo Group: The bromine atom at the C5 position is thought to enhance binding affinity through halogen bonding or by influencing the electronic properties of the pyrimidine ring.

  • Side Chain Conformation: The flexibility and conformation of side chains attached to the pyrimidine core can significantly impact the inhibitory activity.

G cluster_0 Hypothetical Kinase Active Site cluster_1 This compound Derivative Receptor1 Hydrophobic Pocket Receptor2 H-bond Donor/Acceptor Receptor3 Gatekeeper Residue Pyrimidine Pyrimidine Core Bromo 5-Bromo Bromo->Receptor3 Halogen Bonding Substituent1 R1 at C2 Substituent1->Receptor1 Hydrophobic Interaction Substituent2 R2 at C4 Substituent2->Receptor2 Hydrogen Bonding

Caption: Hypothetical binding mode of a derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential anticancer activity. By leveraging the established knowledge of related bromopyrimidine analogs and employing a systematic approach to synthesis and biological evaluation, researchers can efficiently explore the therapeutic potential of this compound class. The experimental protocols and SAR insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(5-Bromopyrimidin-4-yl)ethanone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Its ability to mimic the purine core of ATP allows for the development of potent kinase inhibitors. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, chemical series: analogs of 1-(5-Bromopyrimidin-4-yl)ethanone. Our focus will be on elucidating how subtle molecular modifications to this core structure influence inhibitory activity against key oncogenic kinases, such as Bcr-Abl, providing a framework for the rational design of next-generation anticancer agents.

The 5-Bromopyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The 5-bromopyrimidine moiety is a well-established pharmacophore in the development of kinase inhibitors. The strategic placement of the bromine atom at the 5-position serves multiple roles. It can enhance binding affinity through halogen bonding with the kinase hinge region and provides a synthetic handle for further chemical elaboration via cross-coupling reactions. The pyrimidine nitrogens are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.

A significant body of research on 5-bromopyrimidine derivatives has demonstrated their potential as potent anticancer agents. For instance, studies on analogs derived from 5-bromo-2,4-dichloropyrimidine have yielded compounds with significant inhibitory activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML)[1]. These studies provide a valuable foundation for understanding the SAR of the broader 5-bromopyrimidine class, which we will extend to the this compound core.

Deciphering the Structure-Activity Relationship

The SAR of this compound analogs can be systematically explored by considering modifications at three key positions: the pyrimidine ring itself (positions 2 and 6), the 5-bromo substituent, and the 4-ethanone group.

Modifications on the Pyrimidine Ring

Based on extensive research on related 5-bromopyrimidine scaffolds, substitutions at the C2 and C6 positions of the pyrimidine ring are critical for modulating kinase inhibitory activity and cellular potency.

  • The C2-Position: Introducing various substituted anilines at the C2-position has been a fruitful strategy. The nature and position of substituents on this aniline ring significantly impact activity. For instance, the presence of a 2,4-dichloro-5-methoxyphenyl group at the C2 position has been shown to be favorable for Bcr-Abl inhibition in related series[1]. This is likely due to the formation of additional interactions within the ATP-binding pocket.

  • The C4-Position (Beyond the Ethanone): While our core topic focuses on the 4-ethanone moiety, it is informative to consider other C4-substituents from related series. In many 5-bromopyrimidine-based inhibitors, the C4 position is occupied by an amino linkage to a solubilizing group or another aromatic ring. The nature of this linker and the substituent it bears are crucial for optimizing pharmacokinetic properties and cell permeability.

The Role of the 5-Bromo Substituent

The bromine atom at the 5-position is a key feature. While essential for potent activity in many analogs, its replacement with other halogens or small lipophilic groups can be explored to fine-tune activity and selectivity. Generally, the order of activity for halogens at this position is I > Br > Cl > F, which correlates with the strength of the halogen bond donor.

Exploring the 4-Ethanone Moiety

The 4-ethanone group of the core structure presents a unique opportunity for chemical modification. While direct SAR studies on this specific modification are not extensively published, we can infer potential strategies based on established medicinal chemistry principles, such as bioisosteric replacement. The acetyl group can be modified to probe different regions of the kinase active site and to modulate physicochemical properties.

  • Bioisosteric Replacements: The acetyl group can be replaced with other functionalities to alter hydrogen bonding capacity, polarity, and metabolic stability[2][3]. Potential bioisosteres for the acetyl group include:

    • Oxadiazoles, Triazoles, or Imidazoles: These five-membered heterocycles can mimic the steric and electronic properties of the acetyl group while offering different hydrogen bonding patterns and improved metabolic stability[2].

    • Sulfonamides or Acyl Sulfonamides: These groups can introduce strong hydrogen bond accepting and donating capabilities.

    • Small Amides or Esters: These can also serve as effective replacements, though they may be more susceptible to hydrolysis.

  • Chain Extension and Functionalization: The methyl group of the ethanone moiety can be extended or functionalized to explore potential hydrophobic pockets or to introduce new polar interactions. For example, conversion to a longer alkyl chain, a cyclopropyl group, or a hydroxymethyl or aminomethyl group could lead to enhanced potency.

The following diagram illustrates the key modification points on the this compound scaffold.

SAR_Points cluster_0 This compound Core cluster_1 Modification Points Core Core R1 C2-Position (e.g., Substituted Anilines) Core->R1 R2 C4-Ethanone Group (Bioisosteric Replacement, Chain Extension) Core->R2 R3 C5-Bromo (Halogen Substitution) Core->R3

Caption: Key modification points for SAR studies on the this compound scaffold.

Comparative Performance of Analogs

To illustrate the impact of these modifications, the following table summarizes hypothetical but representative data based on the SAR of related 5-bromopyrimidine kinase inhibitors. The inhibitory concentrations (IC50) are provided for Bcr-Abl kinase and a representative cancer cell line (e.g., K562, a CML cell line).

Compound C2-Substituent C4-Substituent Bcr-Abl IC50 (nM) K562 IC50 (nM)
Parent H-C(O)CH3>10,000>10,000
1a 2,4-dichloro-5-methoxyanilino-C(O)CH350150
1b 4-fluoroanilino-C(O)CH3250800
2a 2,4-dichloro-5-methoxyanilino-C(O)CH2CH375200
2b 2,4-dichloro-5-methoxyanilino1,3,4-Oxadiazole40120
3a 2,4-dichloro-5-methoxyanilino-C(O)CH3 (5-Cl)30100

Data is illustrative and based on trends observed in related 5-bromopyrimidine series.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for the synthesis of a representative analog and its biological evaluation.

Synthesis of a Representative Analog

The following workflow outlines a general synthetic route to 1-(2-(substituted anilino)-5-bromopyrimidin-4-yl)ethanone analogs, starting from a readily available precursor.

Synthesis_Workflow Start 5-Bromo-2,4-dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (Substituted Aniline, Base) Start->Step1 Intermediate1 2-(Substituted anilino)-4-chloro-5-bromopyrimidine Step1->Intermediate1 Step2 Suzuki or Stille Coupling (Organotin or Organoboron Reagent, Pd Catalyst) Intermediate1->Step2 Product 1-(2-(Substituted anilino)-5-bromopyrimidin-4-yl)ethanone Analog Step2->Product

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol:

  • Step 1: Synthesis of 2-(Substituted anilino)-4-chloro-5-bromopyrimidine. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the desired substituted aniline (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Synthesis of 1-(2-(Substituted anilino)-5-bromopyrimidin-4-yl)ethanone. To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., toluene), add tributyl(1-ethoxyvinyl)tin (1.5 eq) and a palladium catalyst such as Pd(PPh3)4 (0.1 eq). Heat the reaction mixture at reflux under an inert atmosphere for 8-12 hours. After cooling, quench the reaction with aqueous HCl (1M) and stir for 1 hour. Neutralize the mixture with aqueous sodium bicarbonate and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity[4].

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate by adding the kinase buffer, the Bcr-Abl enzyme, the substrate (e.g., a biotinylated peptide), and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[5][6][7].

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR insights derived from related 5-bromopyrimidine series provide a clear roadmap for optimization. Future efforts should focus on the systematic exploration of bioisosteric replacements for the 4-ethanone group and the introduction of diverse substituents at the C2-position of the pyrimidine ring. A multiparameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and safety, will be crucial for advancing lead compounds toward clinical development. The combination of rational design, efficient synthesis, and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1-(5-Bromopyrimidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives hold a significant position due to their wide-ranging biological activities. The precise three-dimensional atomic arrangement of these molecules, elucidated through single-crystal X-ray diffraction, is paramount in understanding their structure-activity relationships (SAR) and in guiding the design of more potent and selective therapeutic agents. This guide provides a comprehensive overview and comparative analysis of the X-ray crystallographic features of 1-(5-bromopyrimidin-4-yl)ethanone and its derivatives, offering insights into their synthesis, crystal engineering, and structural interpretation.

While a comprehensive set of publicly available crystal structures for a series of this compound derivatives is not available at the time of this writing, this guide will leverage data from structurally related pyrimidine and bromophenyl compounds to provide a robust framework for researchers working on this specific class of molecules. We will explore the expected structural motifs, the influence of substituents on crystal packing, and provide detailed experimental protocols for obtaining and analyzing high-quality crystallographic data.

The Importance of Crystallographic Analysis in Drug Design

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule.[1] This information is critical in drug development for:

  • Understanding Ligand-Receptor Interactions: High-resolution crystal structures of drug candidates in complex with their biological targets (e.g., enzymes, receptors) provide a detailed map of the binding interactions, guiding the design of molecules with improved affinity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify the key structural features responsible for potency and efficacy.

  • Polymorphism Screening: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, such as solubility, stability, and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing different polymorphs.

  • Intellectual Property: A well-defined crystal structure is a crucial component of patent applications for new chemical entities.

Synthesis and Crystallization of this compound Derivatives

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthetic Strategies

The synthesis of this compound derivatives can be approached through various established methods in heterocyclic chemistry. A common strategy involves the construction of the pyrimidine ring followed by functionalization, or the modification of a pre-existing pyrimidine scaffold. For instance, a plausible synthetic route could involve the condensation of a suitable amidine with a β-dicarbonyl compound, followed by bromination and subsequent derivatization of the ethanone moiety.

While specific synthetic protocols for a diverse range of this compound derivatives are not extensively reported in publicly accessible literature, general methods for the synthesis of substituted pyrimidines are well-documented.[2][3]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-ordered entity, typically between 0.1 and 0.5 mm in size, with no cracks or defects. The purity of the compound is of utmost importance for successful crystallization.

Experimental Protocol: Growing X-Ray Quality Crystals

Here are several common techniques for growing single crystals of organic compounds:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystal growth.

Choosing the Right Solvent: The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound moderately at room temperature and have a significant increase in solubility with temperature for cooling crystallization. Experimentation with a range of solvents and solvent mixtures is often necessary.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The diffracted X-rays produce a unique pattern of reflections that are recorded by a detector.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The collected data is then processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a fundamental challenge in crystallography, is then addressed using computational methods like direct methods or Patterson methods to generate an initial electron density map. This map is then interpreted to build an initial molecular model, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Analysis of Crystal Structures: What to Expect

Molecular Geometry and Conformation

The pyrimidine ring is expected to be essentially planar. The ethanone substituent will likely exhibit some degree of rotational freedom around the C-C single bond connecting it to the pyrimidine ring. The planarity of the entire molecule will be influenced by steric hindrance from neighboring substituents and by intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The crystal packing of these derivatives will be governed by a variety of non-covalent interactions. Understanding these interactions is crucial for crystal engineering, the rational design of crystalline solids with desired properties.

  • Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. If the derivatives contain hydrogen bond donors (e.g., hydroxyl or amino groups), strong hydrogen bonding networks are likely to be a dominant feature in the crystal packing. Even in the absence of strong donors, weaker C-H···N and C-H···O hydrogen bonds can play a significant role in stabilizing the crystal lattice.

  • Halogen Bonding: The bromine atom on the pyrimidine ring is a potential halogen bond donor. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. These interactions are increasingly recognized as a powerful tool in crystal engineering.[4] In the crystal structures of amide-substituted 2-aminopyrimidine derivatives, halogen bonds have been shown to be more directional than hydrogen bonds.[1]

  • π-π Stacking: The aromatic pyrimidine rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset fashion. These interactions contribute to the overall stability of the crystal packing.

  • van der Waals Forces: These are weaker, non-directional forces that are present between all atoms and contribute to the overall cohesion of the crystal.

Comparative Table of Expected Crystallographic Parameters

The following table provides a hypothetical comparison of crystallographic parameters for three derivatives of this compound. This is intended to illustrate the type of data that would be generated and compared in a real study.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZKey Intermolecular Interactions
Parent Compound C₆H₅BrN₂OMonoclinicP2₁/c8.512.17.9105.27804C-H···N, C-H···O, Br···N halogen bonds, π-π stacking
Hydroxy Derivative C₆H₅BrN₂O₂OrthorhombicPca2₁10.27.515.39011704O-H···N, C-H···O hydrogen bonds, π-π stacking
Amino Derivative C₆H₅BrN₃OMonoclinicP2₁/n9.811.58.298.79104N-H···N, N-H···O hydrogen bonds, Br···N halogen bonds

This is a hypothetical table for illustrative purposes.

Visualization of Intermolecular Interactions

Caption: A schematic representation of potential intermolecular interactions.

Conclusion and Future Directions

The X-ray crystallographic analysis of this compound derivatives is a critical step in understanding their chemical and physical properties, and for their development as potential therapeutic agents. While a comprehensive comparative analysis is currently limited by the lack of publicly available crystal structures for a series of these specific compounds, this guide provides a foundational understanding of the principles, methodologies, and expected structural features.

Researchers in this field are encouraged to pursue the synthesis and crystallographic characterization of a diverse range of this compound derivatives. The deposition of this data into public databases such as the Cambridge Structural Database (CSD) will be invaluable to the scientific community, enabling more detailed comparative studies and accelerating the discovery of new medicines. Future work should focus on systematically exploring the effects of various substituents on the pyrimidine ring and the ethanone moiety to build a comprehensive understanding of the structure-property relationships in this important class of compounds.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 1-(5-Bromopyrimidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] The core scaffold, 1-(5-Bromopyrimidin-4-yl)ethanone, represents a versatile starting point for the synthesis of novel compounds with potential anticancer properties.[4][5] As researchers and drug development professionals, the robust evaluation of the cytotoxic effects of these new chemical entities is a pivotal step in identifying promising lead candidates. This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights and detailed protocols to ensure the generation of reliable and reproducible data.

The Imperative of Selecting the Right Cytotoxicity Assay

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It is a critical experimental parameter that can profoundly influence the interpretation of a compound's biological activity. The ideal assay should not only be sensitive and reproducible but also align with the anticipated mechanism of action of the test compounds. For pyrimidine derivatives, which are known to induce cell death through various mechanisms including apoptosis and necrosis, a multi-faceted approach to cytotoxicity testing is often warranted.[6][7] This guide will compare three widely adopted assays: the MTT assay, a classic metabolic activity indicator; the LDH assay, a marker of membrane integrity; and the Caspase-3/7 assay, a specific indicator of apoptosis.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has long been a cornerstone for assessing cell viability and proliferation.[8][9][10]

Scientific Principle

The fundamental principle of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[9][11] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10][11] Consequently, a decrease in the purple color indicates a reduction in cell viability, which can be attributed to either cytotoxicity or an inhibition of proliferation.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expert Insights & Causality

The 4-hour incubation with MTT is a critical step; insufficient time can lead to an underestimation of viability, while excessive incubation can result in artifacts. The choice of solubilization agent is also crucial. While DMSO is common, detergent-based solutions can offer better consistency and reduce the need for an aspiration step, minimizing cell loss. It is important to remember that the MTT assay is an indirect measure of cell number and can be influenced by factors that affect cellular metabolism without directly causing cell death.

Workflow Visualization

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyrimidine Derivatives A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (1-4h) for Formazan Formation D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Analyze Data (IC50) G->H

Caption: A streamlined workflow of the MTT cytotoxicity assay.

LDH Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[13]

Scientific Principle

LDH is a stable cytosolic enzyme that is present in most cell types.[14][15] When the plasma membrane of a cell is compromised, as occurs during necrosis or late-stage apoptosis, LDH is rapidly released into the cell culture medium.[13][14][15] The LDH assay is a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH.[13] This NADH then reacts with a tetrazolium salt (like INT) to form a colored formazan product, which can be quantified spectrophotometrically.[13][16] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[17]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Prepare and treat cells with the this compound derivatives in a 96-well plate as described for the MTT assay. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD⁺, and the tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction (if applicable): Add a stop solution to terminate the enzymatic reaction.[17]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the background and spontaneous release values.

Expert Insights & Causality

A key advantage of the LDH assay is that it measures a direct marker of cell death (membrane leakage) and is generally less susceptible to artifacts from altered metabolic states. However, the timing of the assay is critical. Measuring LDH release too early may miss cytotoxicity, while waiting too long can lead to degradation of the released LDH (which has a half-life of approximately 9 hours).[16] Serum in the culture medium can contain LDH, so it is important to account for this background level.[17]

Workflow Visualization

LDH_Assay_Workflow A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (up to 30 min) D->E F Add Stop Solution E->F G Measure Absorbance (490 nm) F->G H Calculate % Cytotoxicity G->H

Caption: The experimental workflow for the LDH cytotoxicity assay.

Caspase-3/7 Assay: A Specific Marker of Apoptosis

For compounds that are designed to induce programmed cell death, a specific apoptosis assay is invaluable. The Caspase-3/7 assay is a highly sensitive method for detecting this key event.

Scientific Principle

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[18] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[19][20] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is the recognition and cleavage site for activated Caspase-3 and -7.[18][19] When the substrate is cleaved, it releases a luminescent or fluorescent signal that is proportional to the amount of active Caspase-3/7 in the sample.[21][22]

Experimental Protocol: Caspase-3/7 Assay (Luminescent)
  • Cell Seeding and Treatment: Plate and treat cells with the this compound derivatives in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[21] This single reagent contains the substrate and a thermostable luciferase, and also lyses the cells.

  • Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour) to allow for cell lysis, substrate cleavage, and signal generation.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signals from treated wells to untreated controls.

Expert Insights & Causality

The "add-mix-measure" format of many commercial caspase assays makes them particularly well-suited for high-throughput screening.[21] The luminescent signal is highly sensitive, allowing for the detection of apoptosis in low cell numbers.[14] It is important to note that this assay specifically measures apoptosis and will not detect other forms of cell death like necrosis. Therefore, it is often used in conjunction with a general cytotoxicity assay like the MTT or LDH assay to provide a more complete picture of the compound's effects.

Signaling Pathway Visualizationdot

Apoptosis_Pathway cluster_0 Apoptotic Stimulus (e.g., Pyrimidine Derivative) A Pro-apoptotic Signal B Initiator Caspases (e.g., Caspase-8, -9) A->B activates C Effector Caspases (Caspase-3, -7) - Inactive B->C activates D Activated Caspase-3/7 C->D cleavage E Cleavage of Cellular Substrates D->E catalyzes F Apoptosis E->F

References

A Senior Application Scientist's Guide to Assessing and Optimizing Metabolic Stability of Molecules Derived from 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a synthesized molecule is a paramount determinant of its potential success. A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and low bioavailability, which can necessitate frequent and high doses, increasing the risk of adverse effects.[1] Conversely, molecules with optimized metabolic stability persist longer in the body, maintaining therapeutic concentrations and exhibiting a more predictable pharmacokinetic profile.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of molecules synthesized from the versatile starting material, 1-(5-Bromopyrimidin-4-yl)ethanone, and its bioisosteric alternatives. We will delve into the experimental methodologies for assessing metabolic stability, explore structure-activity relationships, and present comparative data to inform the rational design of more robust drug candidates.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2][3][4] Its prevalence is due in part to its ability to mimic the purine bases of ATP, making it an effective hinge-binding motif for many protein kinases.[5] However, the pyrimidine ring is also susceptible to metabolism by cytochrome P450 (CYP) enzymes and other metabolic enzymes like aldehyde oxidase, which can be a significant liability.[6][7] Understanding and mitigating these metabolic pathways is a key challenge for medicinal chemists.

Comparative Scaffolds: Beyond the Pyrimidine Core

While this compound offers a facile entry into a diverse chemical space of pyrimidine derivatives, strategic modifications to the core scaffold can profoundly impact metabolic stability. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful strategy to enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5][8][9]

For the pyrimidine core, several bioisosteric replacements have proven effective in improving metabolic stability. These include:

  • Pyridine: Replacing a nitrogen in the pyrimidine ring with a carbon atom can reduce the electron density of the ring, making it less susceptible to oxidative metabolism.[6]

  • Pyrazole: This five-membered heterocyclic ring can also serve as a hinge-binder and often exhibits improved metabolic stability compared to pyrimidine.[6][10]

  • Pyrazolopyrimidine: This fused heterocyclic system can offer a more rigid and metabolically stable core while maintaining key interactions with the target protein.[6][11]

The choice of a bioisosteric replacement is a multi-faceted decision, balancing metabolic stability with other critical factors such as target potency, selectivity, and solubility.

Experimental Assessment of Metabolic Stability: A Practical Guide

The in vitro assessment of metabolic stability is a cornerstone of early drug discovery, providing crucial data to rank-order compounds and guide synthetic efforts. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[7] Liver microsomes are subcellular fractions containing these enzymes.

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock (in DMSO) E Incubate at 37°C A->E B Liver Microsomes (e.g., Human, Rat) B->E C NADPH Regenerating System (Cofactor for CYPs) C->E D Phosphate Buffer (pH 7.4) D->E F Time Points (e.g., 0, 5, 15, 30, 60 min) E->F Sample at intervals G Quench Reaction (e.g., Acetonitrile) F->G H Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate % Remaining I->J K Determine Half-Life (t1/2) J->K L Calculate Intrinsic Clearance (CLint) K->L

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a fresh NADPH regenerating system solution.

    • Prepare a phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation) .

Hepatocyte Stability Assay

This assay utilizes intact liver cells and therefore provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.[7]

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock (in DMSO) D Incubate at 37°C in Suspension A->D B Cryopreserved Hepatocytes (e.g., Human, Rat) B->D C Incubation Medium C->D E Time Points (e.g., 0, 15, 30, 60, 120 min) D->E Sample at intervals F Quench Reaction (e.g., Acetonitrile) E->F G Homogenize and Centrifuge F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate % Remaining H->I J Determine Half-Life (t1/2) I->J K Calculate Intrinsic Clearance (CLint) J->K

Caption: Workflow for a typical hepatocyte stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium.

    • Determine cell viability and density.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a new plate containing a quenching solution.

  • Sample Analysis:

    • Homogenize the quenched samples to lyse the cells.

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10⁶ cells.

Comparative Metabolic Stability Data

The following table presents hypothetical but representative data for a series of compounds derived from this compound and its bioisosteric replacements. This data illustrates the potential impact of scaffold hopping on metabolic stability.

Table 1: Comparative Metabolic Stability of a Pyrimidine-Based Kinase Inhibitor and its Bioisosteres

Compound IDScaffoldHuman Liver Microsomal t₁/₂ (min)Human Liver Microsomal CLᵢₙₜ (µL/min/mg)Human Hepatocyte t₁/₂ (min)Human Hepatocyte CLᵢₙₜ (µL/min/10⁶ cells)
PYR-01 Pyrimidine1592.412115.5
PYD-01 Pyridine3539.63046.2
PZL-01 Pyrazole5027.74530.8
PZP-01 Pyrazolopyrimidine> 60< 23.1> 60< 23.1

Data is for illustrative purposes and based on general trends observed in medicinal chemistry.

Interpretation of the Data:

  • PYR-01 , the parent pyrimidine compound, exhibits high clearance and a short half-life in both microsomal and hepatocyte assays, suggesting significant metabolic liability.

  • PYD-01 , the pyridine bioisostere, shows a notable improvement in metabolic stability, with a longer half-life and lower clearance. This is consistent with the reduced electron density of the pyridine ring making it less prone to oxidation.[6]

  • PZL-01 , the pyrazole analog, demonstrates even greater metabolic stability. The five-membered ring may present a less favorable substrate for CYP enzymes.[6][10]

  • PZP-01 , the pyrazolopyrimidine derivative, is the most stable of the series, with a half-life exceeding the duration of the assay. This highlights the potential of fused ring systems to enhance metabolic robustness.[6][11]

Structure-Metabolism Relationships: Identifying and Mitigating Metabolic Hotspots

A critical aspect of optimizing metabolic stability is the identification of "metabolic hotspots" – the specific sites on a molecule that are most susceptible to metabolism. For pyrimidine-containing molecules, common metabolic pathways include:

  • Oxidation of the pyrimidine ring: This can be mediated by both CYP enzymes and aldehyde oxidase. The electron density of the ring, influenced by its substituents, plays a key role in its susceptibility to oxidation.[6]

  • Metabolism of substituents: Alkyl groups attached to the pyrimidine ring can undergo hydroxylation or dealkylation. Aromatic substituents can be hydroxylated.

Strategies to Mitigate Metabolic Liabilities:

  • Blocking Metabolic Hotspots: Introducing a fluorine atom at a site of metabolism can block oxidation due to the strength of the C-F bond.[12]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect.[12]

  • Modulating Electronics: The addition of electron-withdrawing groups to the pyrimidine ring can decrease its electron density and reduce its susceptibility to oxidation.[6]

  • Scaffold Hopping: As demonstrated in the comparative data, replacing the pyrimidine core with a more metabolically stable bioisostere is a highly effective strategy.[6]

Metabolic Pathway Diagram:

metabolism cluster_compound Parent Compound (PYR-01) cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Parent Pyrimidine Derivative CYP CYP450 Oxidation Parent->CYP Major AO Aldehyde Oxidase Parent->AO Minor M1 Hydroxylated Pyrimidine CYP->M1 M2 Oxidized Pyrimidine AO->M2 PhaseII Phase II Conjugation (e.g., Glucuronidation) M3 Glucuronide Conjugate PhaseII->M3 M1->PhaseII

Caption: Potential metabolic pathways for a pyrimidine-based compound.

Conclusion: A Data-Driven Approach to Optimizing Metabolic Stability

The assessment of metabolic stability is an indispensable component of modern drug discovery. For molecules derived from this compound, a proactive approach to understanding and mitigating metabolic liabilities is crucial for success. This guide has outlined the key experimental methodologies for assessing metabolic stability and has highlighted the power of bioisosteric replacement as a strategy for enhancing the pharmacokinetic properties of pyrimidine-based compounds. By integrating in vitro metabolic stability data with a thorough understanding of structure-metabolism relationships, researchers can rationally design and synthesize more robust and promising drug candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical science, our work with novel compounds like 1-(5-Bromopyrimidin-4-yl)ethanone demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The presence of a bromine atom on the pyrimidine ring places this compound squarely in the category of halogenated organic waste—a classification that necessitates specific, rigorous disposal protocols. This guide provides the essential, field-tested procedures for safely managing and disposing of this chemical, ensuring the protection of our personnel and compliance with regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis for all safety and disposal protocols. This compound, and its close structural analogs, present several key risks that dictate the need for cautious handling and specialized waste management.

Table 1: Hazard Identification for Brominated Pyrimidine Derivatives

Hazard Classification GHS Code Description of Risk Source
Acute Toxicity, Oral H302 Harmful if swallowed. [1]
Skin Irritation H315 Causes skin irritation upon contact. [1][2]
Serious Eye Irritation H319 Causes serious and potentially damaging eye irritation. [1][2]

| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. |[1][2] |

These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat, at all times.[3][4] All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[4][5] Halogenated compounds cannot be disposed of with general organic solvents. They require specialized disposal methods, such as high-temperature incineration with scrubbers, to prevent the formation of toxic byproducts like hydrobromic acid.[6][7]

Causality: Mixing halogenated waste with non-halogenated solvent waste streams can contaminate large volumes of waste, drastically increasing disposal costs and violating environmental regulations.[5] Therefore, dedicated and clearly labeled waste containers are mandatory.

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for the different waste streams you will generate.

Protocol 1: Disposal of Unused or Waste this compound (Solid)
  • Container Selection: Use a dedicated, sealable, and chemically resistant container clearly labeled "Hazardous Waste: Halogenated Solid Organics."[8]

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid creating dust.

  • Labeling: Ensure the container's hazardous waste tag is accurately filled out, listing "this compound" and its approximate quantity.

  • Storage: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[2][5]

Protocol 2: Disposal of Contaminated Liquid Waste

This category includes reaction mixtures or solvents used for cleaning glassware that are contaminated with this compound.

  • Container Selection: Use a dedicated, sealable, and chemically resistant container (e.g., a 4-liter bottle) clearly labeled "Hazardous Waste: Halogenated Organic Liquids."[5]

  • Segregation:

    • Aqueous Waste: Aqueous solutions containing the compound should be collected separately in a container labeled "Halogenated Aqueous Waste."[8] Do not pour these solutions down the drain.[4]

    • Organic Solvents: Organic solutions should be collected in the "Halogenated Organic Liquids" container.

  • Commingling: All commingling of waste solvents must be performed in an operating chemical fume hood.[5]

  • Labeling & Storage: Keep the container tightly closed when not in use.[5] Accurately list all chemical constituents and their estimated percentages on the waste tag. Store in the SAA.

Protocol 3: Disposal of Contaminated Solid Labware

This includes items like gloves, weigh boats, pipette tips, and contaminated silica gel.

  • Collection: Place all contaminated solid materials into a designated, lined container or a heavy-duty, sealable bag labeled "Hazardous Waste: Contaminated Solid Debris (Halogenated)."[8]

  • No Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.

  • Final Disposal: Once the container is full, seal it and arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed waste carrier.[1]

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1]

  • Neutralization (Optional but Recommended): For spills of brominated compounds, a preliminary treatment with a reducing agent like sodium thiosulfate or sodium bisulfite can help neutralize the reactive bromine.[6][8]

  • Collect Waste: Carefully scoop the absorbed material and place it into a sealable, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all cleanup materials as halogenated hazardous waste and dispose of them according to Protocol 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Segregation & Collection Waste Waste Generation (this compound) Decision Identify Waste Type Waste->Decision Solid_Waste Unused Solid or Contaminated Labware Decision->Solid_Waste Solid Liquid_Waste Contaminated Liquid (Aqueous or Organic) Decision->Liquid_Waste Liquid Solid_Container Labelled Container: 'Halogenated Solid Waste' Solid_Waste->Solid_Container Liquid_Container Labelled Container: 'Halogenated Liquid Waste' Liquid_Waste->Liquid_Container Final_Disposal Arrange Pickup by Licensed Waste Disposal Service Solid_Container->Final_Disposal Liquid_Container->Final_Disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to these systematic procedures, we can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible. This commitment to best practices is a cornerstone of scientific integrity and professional excellence.

References

Personal protective equipment for handling 1-(5-Bromopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Based on analogous compounds, 1-(5-Bromopyrimidin-4-yl)ethanone is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. For handling this compound, a multi-layered approach to PPE is essential.

Task LevelRequired Personal Protective Equipment
Routine Handling (Weighing, Transfers) - Nitrile or Neoprene gloves (double-gloving recommended) - Flame-resistant lab coat - ANSI Z87.1 compliant safety glasses with side shields
Operations with Splash or Aerosol Potential - All routine handling PPE - Chemical splash goggles (in place of safety glasses) - Face shield worn over splash goggles
Emergency Spill Response - All splash/aerosol PPE - Chemical-resistant apron or coveralls - Appropriate respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges)

It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[1]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is the most effective way to mitigate the risks associated with handling this compound.

Preparation and Weighing
  • Designated Work Area : All handling of solid this compound should be conducted within a certified chemical fume hood to control potential dust and vapors.[1][3]

  • Pre-use Inspection : Before starting, ensure that the fume hood is functioning correctly and that a safety shower and eyewash station are readily accessible.[4]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing : Use a tared, sealed container for weighing to prevent contamination of the balance. If direct weighing is necessary, use anti-static weighing paper or a weighing boat within the fume hood.

  • Aliquotting : If smaller quantities are required, perform the subdivision within the fume hood.

Reaction Setup and Monitoring
  • Inert Atmosphere : Many reactions involving brominated heterocycles are sensitive to air and moisture.[5] It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition : Add solvents slowly to the solid to avoid splashing.

  • Temperature Control : Be aware of any potential exothermic reactions. Use an ice bath for cooling if necessary.

  • Closed System : Maintain a closed system as much as possible to prevent the release of vapors.

Post-Reaction Work-up and Purification
  • Quenching : Quench reactions carefully, especially if reactive reagents have been used.

  • Extraction and Washing : Perform all liquid-liquid extractions within the fume hood.

  • Solvent Removal : Use a rotary evaporator placed within a fume hood to remove solvents. Ensure the vacuum pump exhaust is appropriately vented.

Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep Assess Hazards & Review SDS (Analogous) PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weighing Weighing in Fume Hood FumeHood->Weighing Proceed to Handling Reaction Reaction Setup Weighing->Reaction Workup Post-Reaction Work-up Reaction->Workup Waste Segregate Hazardous Waste Workup->Waste Proceed to Disposal Decon Decontaminate Glassware & Surfaces Waste->Decon RemovePPE Remove & Dispose of PPE Decon->RemovePPE

Caption: A flowchart outlining the key stages for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3][4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3][4] Rinse the mouth with water.[1] Seek immediate medical attention.

Spill Management
  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry to the area.

    • Contact your institution's emergency response team.

Storage and Disposal: Long-Term Safety

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1][3]

  • Consider storing under an inert atmosphere for long-term stability.[5]

Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound. Our commitment is to provide you with the information you need to advance your research while prioritizing your safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.